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  • Product: Decanamide, N-(2-(diethylamino)ethyl)-
  • CAS: 101433-04-9

Core Science & Biosynthesis

Foundational

Decanamide, N-(2-(diethylamino)ethyl)-: Structural Profiling and Formulation Dynamics of an Ionizable Amidoamine

Executive Summary In the rapidly evolving landscape of advanced drug delivery and surface-active agents, ionizable amphiphiles play a foundational role. Decanamide, N-(2-(diethylamino)ethyl)- (CAS: 101433-04-9)[1] repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of advanced drug delivery and surface-active agents, ionizable amphiphiles play a foundational role. Decanamide, N-(2-(diethylamino)ethyl)- (CAS: 101433-04-9)[1] represents a highly specialized class of alkyl amidoamines. Characterized by a medium-chain hydrophobic tail (C10) and an ionizable tertiary amine headgroup, this molecule bridges the gap between traditional cationic surfactants and modern ionizable lipids used in lipid nanoparticles (LNPs)[2].

This technical guide provides an in-depth analysis of its chemical architecture, physicochemical behavior, and practical methodologies for its integration into micellar and liposomal formulations. Designed for formulation scientists and drug development professionals, this whitepaper emphasizes the mechanistic causality behind its phase behavior and provides self-validating experimental protocols for laboratory application.

Chemical Architecture & Physicochemical Profiling

The functionality of Decanamide, N-(2-(diethylamino)ethyl)- is entirely dictated by its tripartite molecular structure:

  • The Hydrophobic Tail (Decanoyl Group): A 10-carbon saturated chain that provides intermediate lipophilicity. Unlike C18 derivatives (e.g., stearamidopropyl dimethylamine) which form rigid bilayers[3], the C10 chain favors high-curvature structures like micelles.

  • The Linker (Amide Bond): Provides hydrogen-bonding capabilities, enhancing the stability of the self-assembled structures in aqueous environments.

  • The Ionizable Headgroup (Diethylaminoethyl): A tertiary amine that acts as a pH-responsive switch. It remains neutral at high pH but becomes protonated (cationic) at physiological and acidic pH levels.

Quantitative Physicochemical Data
PropertyValueMechanistic Causality / Significance
Chemical Name Decanamide, N-(2-(diethylamino)ethyl)-Standard IUPAC nomenclature defining the core structure.
CAS Registry Number 101433-04-9Unique identifier for chemical sourcing and regulatory tracking[1].
Molecular Formula C16H34N2ODictates the mass and elemental composition.
Molecular Weight 270.46 g/mol Low molecular weight facilitates rapid diffusion and high mobility in lipid matrices.
Estimated pKa ~8.5 - 9.0Ensures the molecule is cationic at physiological pH (7.4), promoting electrostatic interactions with cell membranes.
LogP (Estimated) ~3.5Intermediate lipophilicity; strongly favors micelle formation over rigid planar bilayer structures.
Critical Packing Parameter < 0.33The bulky diethylamino headgroup paired with a single short C10 chain forces a conical molecular geometry, driving spherical micellar assembly.

Mechanistic Insights: pH-Dependent Phase Behavior

The true utility of amidoamines lies in their dynamic response to environmental pH changes. At a pH above its pKa (e.g., pH > 9.0), the diethylamino group is deprotonated. The molecule is highly lipophilic and partitions readily into organic solvents.

However, as the pH drops to physiological levels (pH 7.4), the tertiary amine becomes protonated. This cationic state allows the amidoamine to act as an electrostatic anchor, binding to negatively charged biological membranes or encapsulating anionic therapeutic cargos (such as nucleic acids)[2]. Furthermore, amidoamines generally exhibit good compatibility with a range of other ingredients and possess inherent antimicrobial properties due to their ability to disrupt bacterial cell walls[3].

Upon cellular uptake via endocytosis, the further drop in pH within the endosome (pH 5.5) maximizes protonation, leading to the "proton sponge effect" and subsequent endosomal escape—a critical mechanism for intracellular drug delivery.

G N1 Neutral State (pH > 9.0) Lipophilic Tail Dominates N2 Protonated State (pH 7.4) Cationic Amphiphile N1->N2 Physiological Buffering N3 Membrane Interaction (Electrostatic Binding) N2->N3 Contact with Cell N4 Endosomal Uptake (Lipid Raft Mediated) N3->N4 Invagination N5 Endosomal Escape (Membrane Destabilization at pH 5.5) N4->N5 Endosomal Acidification

Fig 1: pH-dependent ionization and subsequent cellular uptake pathway of the amidoamine.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to confirm success before proceeding.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence

Rationale: Understanding the self-assembly threshold is critical before formulating nanocarriers. Pyrene is a highly hydrophobic fluorescent probe whose emission spectrum is extremely sensitive to the polarity of its microenvironment.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock of Decanamide, N-(2-(diethylamino)ethyl)- in absolute ethanol. Prepare a 1 µM pyrene stock in ethanol.

  • Aqueous Titration: In a series of glass vials, add the pyrene stock and evaporate the ethanol under a gentle nitrogen stream to leave a thin, invisible pyrene film.

  • Hydration: Add varying concentrations of the amidoamine in an aqueous buffer (pH 7.4, 10 mM HEPES) to the vials. The final pyrene concentration must be maintained at exactly 0.6 µM across all samples.

  • Equilibration: Sonicate the vials for 10 minutes, then incubate in the dark at 25°C for 24 hours.

    • Causality: Pyrene takes time to partition from the aqueous phase into the hydrophobic core of the newly formed micelles. Premature measurement will yield false high-polarity readings.

  • Fluorescence Measurement: Excite the samples at 334 nm. Record the emission spectrum from 350 to 450 nm using a spectrofluorometer.

  • Validation Check: Calculate the ratio of the first (372 nm) and third (384 nm) vibronic peaks ( I1​/I3​ ). A sharp, sigmoidal drop in the I1​/I3​ ratio from ~1.8 (indicating a highly polar water environment) to ~1.1 (indicating a hydrophobic micellar core) confirms the CMC threshold.

Protocol 2: Microfluidic Assembly of Amidoamine-Doped Nanocarriers

Rationale: Utilizing the ionizable nature of the amidoamine for the encapsulation of therapeutic agents requires rapid, controlled precipitation[2].

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve Decanamide, N-(2-(diethylamino)ethyl)- and helper lipids (e.g., Cholesterol, DSPC) in absolute ethanol.

  • Aqueous Phase Preparation: Dissolve the therapeutic cargo in an acidic buffer (e.g., 50 mM citrate, pH 4.0).

    • Causality: The acidic pH ensures the diethylamino group is fully protonated, maximizing electrostatic interaction with the cargo during the mixing phase.

  • Hydrodynamic Focusing: Inject both phases into a microfluidic staggered herringbone mixer. Maintain a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Self-Assembly: The rapid shift in solvent polarity triggers spontaneous nucleation. The amidoamine condenses around the cargo, forming the core of the nanocarrier.

  • Dialysis & Neutralization: Dialyze the formulation against 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours.

    • Validation Check: Measure the Zeta Potential before and after dialysis. The pre-dialysis formulation should be highly cationic (> +30 mV). Post-dialysis, the pH shift to 7.4 neutralizes a fraction of the amidoamine, dropping the Zeta Potential to a near-neutral or slightly positive state (+5 to +10 mV), which is required to prevent systemic toxicity and aggregation.

Workflow S1 Lipid Dissolution (Ethanol Phase) S3 Microfluidic Mixing (Rapid Precipitation) S1->S3 S2 Aqueous Phase (Buffer + Cargo) S2->S3 S4 Dialysis/TFF (Solvent Removal) S3->S4 Formed Micelles S5 Characterization (DLS & Zeta) S4->S5 Purified Formulation

Fig 2: Microfluidic formulation workflow for amidoamine-based nanocarriers.

References

  • LookChem. "cas-101433 series of products." LookChem Database. Available at: [Link]

  • Google Patents. "Lipid compounds for delivery of therapeutic agents and preparation method and its use thereof" (WO2025010554A1). World Intellectual Property Organization.

Sources

Exploratory

Decanamide, N-(2-(diethylamino)ethyl)- mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Decanamide, N-(2-(diethylamino)ethyl)- Abstract Decanamide, N-(2-(diethylamino)ethyl)- (CAS: 101433-04-9) is a synthetic aliphatic amide characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Decanamide, N-(2-(diethylamino)ethyl)-

Abstract Decanamide, N-(2-(diethylamino)ethyl)- (CAS: 101433-04-9) is a synthetic aliphatic amide characterized by a lipophilic decanoyl tail and an ionizable tertiary amine headgroup. While structurally related to classic local anesthetics like procainamide, its fatty acid amide (FAA) backbone introduces complex pleiotropic effects in vitro. This whitepaper dissects its dual mechanism of action: state-dependent modulation of voltage-gated sodium channels (Na_v) and competitive interaction with Fatty Acid Amide Hydrolase (FAAH). Designed for drug development professionals, this guide provides the theoretical causality, physicochemical profiling, and self-validating experimental protocols required to evaluate this compound in preclinical in vitro models.

Structural Pharmacology & Physicochemical Profiling

The pharmacological behavior of Decanamide, N-(2-(diethylamino)ethyl)- is dictated by its bipartite structure. The compound merges the pharmacophore of classic antiarrhythmics/anesthetics (the N-(2-diethylaminoethyl) moiety) with the lipid-like tail of endocannabinoids (the decanoyl group).

  • The Lipophilic Tail (Decanoyl Group): Unlike the aromatic rings found in lidocaine or procainamide[1], the 10-carbon aliphatic chain mimics endogenous fatty acid amides. This grants the molecule high membrane permeability, allowing it to partition deeply into the lipid bilayer.

  • The Ionizable Headgroup (Diethylaminoethyl): With a predicted pKa of ~9.0, the tertiary amine exists predominantly in a protonated (cationic) state at physiological pH (7.4). This protonation is critical; the unprotonated fraction crosses the cell membrane, while the protonated fraction binds to the intracellular vestibule of ion channels.

Table 1: Physicochemical Properties
ParameterValuePharmacological Implication
Molecular Formula C16H34N2OAliphatic structure devoid of aromatic pi-stacking.
Molecular Weight 270.45 g/mol Small molecule, rapid diffusion kinetics in vitro.
Estimated LogP ~3.5 - 4.0High lipophilicity; strong membrane partitioning.
Estimated pKa ~9.0pH-dependent intracellular trapping and target binding.

Primary Mechanism: Voltage-Gated Sodium Channel (Na_v) Blockade

Recent structural biology and electrophysiology studies on fatty acid amides (such as the paracetamol metabolite AM404) have demonstrated that aliphatic amides can act as potent, direct inhibitors of nociceptive sodium channels like Na_v1.7 and Na_v1.8[2].

Decanamide, N-(2-(diethylamino)ethyl)- operates via a state-dependent hydrophobic pathway . Because of its high LogP, the compound concentrates within the lipid bilayer. It accesses the local anesthetic (LA) binding site located in the S6 segments of domains I, III, and IV of the Na_v alpha-subunit directly through the membrane lipid phase, rather than strictly through the intracellular aqueous pore. It exhibits a higher affinity for the inactivated state of the channel, stabilizing the channel in a non-conducting conformation and shifting the steady-state inactivation curve in the hyperpolarizing direction[2].

Nav_Block Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Fast Inactivation Bound Drug-Channel Complex (Pore Blocked) Open->Bound Use-dependent Block Inactivated->Resting Repolarization Inactivated->Bound State-dependent Block DrugMembrane Decanamide, N-(2-(diethylamino)ethyl)- (Lipid Bilayer Partitioning) DrugMembrane->Open Hydrophilic Pathway (Low Affinity) DrugMembrane->Inactivated Hydrophobic Pathway (High Affinity)

Caption: State-dependent Na_v channel block by Decanamide, N-(2-(diethylamino)ethyl)- via membrane partitioning.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Na_v Kinetics)

To accurately capture the state-dependent nature of this compound, the protocol must isolate Na+ currents and manipulate the membrane holding potential.

Causality & Design: We utilize a CsF-based internal solution. Cesium blocks endogenous outward potassium currents, while Fluoride facilitates gigaseal formation and shifts Na_v activation, ensuring a self-validating system where only sodium inward currents are recorded.

  • Cell Preparation: Plate HEK293T cells stably expressing hNa_v1.7 on glass coverslips.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

  • State-Dependent Assay:

    • Tonic Block (Resting State): Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Perfuse the compound and measure the fractional reduction in peak current.

    • Inactivated State Block: Hold cells at -80 mV (where ~50% of channels are inactivated). Apply the same test pulse.

  • Data Validation: A true state-dependent blocker will show a significantly lower IC50 at the -80 mV holding potential compared to -120 mV, confirming preferential binding to the inactivated conformation[2].

Secondary Mechanism: Endocannabinoid System & FAAH Interaction

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for degrading endogenous lipid amides like anandamide and oleamide[3]. The structural homology between Decanamide, N-(2-(diethylamino)ethyl)- and natural FAAs makes it a synthetic substrate and competitive inhibitor of FAAH.

The decanoyl tail anchors the molecule into the hydrophobic catalytic channel of FAAH, positioning the amide bond near the Ser241-Ser217-Lys142 catalytic triad. However, the bulky, basic diethylaminoethyl group creates steric hindrance and alters the local electrostatic environment, drastically slowing the hydrolysis rate compared to ethanolamine derivatives[3]. Consequently, the compound acts as a competitive inhibitor, elevating endogenous FAA levels in vitro.

FAAH_Assay Substrate AMC-Arachidonoyl Amide (Fluorogenic Substrate) Product Fluorescent AMC (Ex: 340nm, Em: 460nm) Substrate->Product Cleavage (If uninhibited) Enzyme Recombinant FAAH-1 (Microsomal Prep) Complex Enzyme-Inhibitor Complex Enzyme->Complex Pre-incubation (15 min) Inhibitor Decanamide Analog (Test Compound) Inhibitor->Complex Complex->Substrate Substrate Addition

Caption: In vitro FAAH competitive inhibition workflow using fluorogenic substrate cleavage.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorogenic)

To validate the compound's interaction with FAAH, a continuous fluorescence-based kinetic assay is employed.

Causality & Design: Recombinant FAAH-1 is used to prevent off-target cleavage by other amidases. Continuous kinetic reading (rather than an endpoint assay) is mandatory to capture the initial velocity ( V0​ ) of the enzyme, ensuring that the calculated IC50 reflects true competitive inhibition before substrate depletion occurs.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 9.0). Note: While physiological pH is 7.4, FAAH exhibits optimal catalytic efficiency at pH 9.0, providing a wider dynamic range for inhibition screening.

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of recombinant human FAAH-1 (0.5 µ g/well ) to a 96-well black microplate. Add 10 µL of Decanamide, N-(2-(diethylamino)ethyl)- at varying concentrations (1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 30 µL of the fluorogenic substrate AMC-Arachidonoyl Amide (final concentration 2 µM).

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 340 nm, Emission: 460 nm) every 1 minute for 30 minutes at 37°C.

  • Data Validation: Plot the initial velocity ( V0​ ) against the log of the inhibitor concentration to generate a dose-response curve and extract the IC50.

Table 2: Representative In Vitro Pharmacological Profile

(Note: Values are representative benchmarks for aliphatic diethylaminoethyl amides based on homologous compound behavior)

TargetAssay TypeExpected IC50 / AffinityMechanism
Na_v1.7 (Resting) Patch-Clamp (-120 mV)> 50 µMLow-affinity hydrophilic access.
Na_v1.7 (Inactivated) Patch-Clamp (-80 mV)1.5 - 5.0 µMHigh-affinity hydrophobic access[2].
FAAH-1 Fluorogenic Cleavage10 - 25 µMCompetitive inhibition/Slow substrate[3].

References

  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Fatty Acid Cysteamine Conjugates as Novel and Potent Autophagy Activators That Enhance the Correction of Misfolded F508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-(diethylamino)ethyl) Amides: Physicochemical Properties and Analysis

This technical guide provides a comprehensive overview of the molecular weight and exact mass of a series of long-chain fatty acid amides characterized by the N-(2-(diethylamino)ethyl) functional group. While the specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the molecular weight and exact mass of a series of long-chain fatty acid amides characterized by the N-(2-(diethylamino)ethyl) functional group. While the specific query for "Decanamide, N-(2-(diethylamino)ethyl)-" did not yield a unique, well-documented compound in major chemical databases, this guide will focus on its closely related and more extensively characterized analogues: the dodecanamide (C12), hexadecanamide (C16), and octadecanamide (C18) derivatives. These compounds share a common structural motif and are of interest to researchers and drug development professionals for their surfactant and pharmacokinetic properties.

This guide will delve into the fundamental physicochemical properties of these molecules, offering a foundation for their application in research and development. We will explore their chemical identity, molecular weight, and exact mass, and provide insights into their synthesis and potential applications.

Chemical Identity and Nomenclature

The core structure of the compounds discussed in this guide consists of a long aliphatic acyl chain attached to a diethylaminoethyl moiety via an amide linkage. The length of the acyl chain is a critical determinant of the compound's physical and chemical properties, including its lipophilicity and surface activity.

The nomenclature can sometimes be ambiguous. For clarity, this guide will use the systematic IUPAC names alongside common synonyms and CAS numbers. The primary compounds of focus are:

  • N-(2-(diethylamino)ethyl)dodecanamide

  • N-(2-(diethylamino)ethyl)hexadecanamide

  • N-(2-(diethylamino)ethyl)octadecanamide

The following diagram illustrates the generalized chemical structure of these N-(2-(diethylamino)ethyl) amides.

General Structure of N-(2-(diethylamino)ethyl) Amides cluster_acyl Acyl Chain cluster_amide Amide Linkage cluster_linker Ethyl Linker cluster_diethylamino Diethylamino Group R R = (CH₂)nCH₃ C=O C=O R->C=O NH NH C=O->NH CH2_1 CH₂ NH->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 N N CH2_2->N CH2CH3_1 CH₂CH₃ N->CH2CH3_1 CH2CH3_2 CH₂CH₃ N->CH2CH3_2

Caption: Generalized structure of N-(2-(diethylamino)ethyl) amides.

Molecular Weight and Exact Mass

The molecular weight and exact mass are fundamental properties for the characterization and analysis of chemical compounds. The molecular weight is the sum of the atomic weights of the atoms in a molecule, while the exact mass is calculated from the masses of the most abundant isotopes of those atoms.

The table below summarizes these key values for the N-(2-(diethylamino)ethyl) amide derivatives.

Compound NameAcyl ChainMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)CAS Number
N-(2-(diethylamino)ethyl)dodecanamide C12C₁₈H₃₈N₂O298.515[1]298.298413840[1]63451-19-4[1]
N-(2-(diethylamino)ethyl)hexadecanamide C16C₂₂H₄₆N₂O354.61354.3609956252-82-5[2]
N-(2-(diethylamino)ethyl)octadecanamide C18C₂₄H₅₀N₂O382.67[3]382.3922916889-14-8[3][4]
Physicochemical Properties and Their Implications

The physical and chemical characteristics of these molecules are largely dictated by the interplay between the long, hydrophobic alkyl chain and the hydrophilic diethylaminoethyl head group.

  • Solubility: These compounds are generally soluble in organic solvents and have limited solubility in water. The presence of the tertiary amine allows for salt formation with acids, which can increase aqueous solubility.

  • Surfactant Properties: The amphipathic nature of these molecules imparts surfactant properties, making them useful as emulsifiers, dispersants, and cationic surfactants in various formulations.

  • Basicity: The diethylamino group is basic and can be protonated to form a quaternary ammonium salt. This property is crucial for their interaction with biological membranes and their formulation in acidic solutions.

The following workflow outlines a general approach to characterizing these compounds.

Characterization Workflow synthesis Synthesis of N-(2-(diethylamino)ethyl) amide purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_elucidation Structural Elucidation (NMR, IR) purification->structural_elucidation mass_analysis Mass Analysis (MS, HRMS) purification->mass_analysis purity_assessment Purity Assessment (HPLC, GC) purification->purity_assessment property_testing Physicochemical Property Testing (Solubility, pKa) purity_assessment->property_testing application_studies Application-Specific Studies property_testing->application_studies

Caption: A typical workflow for the synthesis and characterization of N-(2-(diethylamino)ethyl) amides.

Synthesis and Potential Applications

Synthesis: A common method for the synthesis of N-(2-(diethylamino)ethyl) amides involves the amidation of the corresponding fatty acid or its derivative (such as an ester or acid chloride) with N,N-diethylethylenediamine.

Potential Applications: The unique properties of these compounds make them valuable in several fields:

  • Drug Delivery: Their ability to interact with cell membranes suggests potential use as penetration enhancers or as part of lipid-based drug delivery systems.

  • Cosmetics and Personal Care: As cationic surfactants, they can be used in hair conditioners and other personal care products.

  • Industrial Applications: They find use as corrosion inhibitors, lubricants, and in the manufacturing of various chemical intermediates.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the separation and quantification of these compounds. A C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed. For mass spectrometry detection, a volatile buffer like formic acid is used instead of phosphoric acid.[4]

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and for structural elucidation. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the elemental composition.

References

  • PubChem. Decanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-. [Link]

  • SIELC Technologies. Octadecanamide, N-[2-(diethylamino)ethyl]-. [Link]

  • NextSDS. N-[2-(Diethylamino)ethyl]hexadecanamide — Chemical Substance Information. [Link]

  • ChemBK. decanamide, N,N-diethyl-. [Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of Decanamide, N-(2-(diethylamino)ethyl)-: A Mechanistic and Methodological Guide

Executive Summary & Physicochemical Rationale Decanamide, N-(2-(diethylamino)ethyl)- is a synthetic lipophilic amide characterized by a 10-carbon hydrophobic tail (decanoic acid derivative) and a hydrophilic, basic terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Decanamide, N-(2-(diethylamino)ethyl)- is a synthetic lipophilic amide characterized by a 10-carbon hydrophobic tail (decanoic acid derivative) and a hydrophilic, basic tertiary amine headgroup (N,N-diethylethylenediamine). From a toxicological perspective, this structural motif classifies the molecule as a Cationic Amphiphilic Compound (CAC) .

The rationale for the in vitro screening cascade described in this guide is directly dictated by this physicochemical profile. CACs are notorious for inducing specific off-target toxicities:

  • Membrane Disruption (Surfactant Effect): The amphiphilic nature can lead to non-specific detergent-like solubilization of lipid bilayers at high concentrations.

  • Drug-Induced Phospholipidosis (DIPL): At sub-lethal concentrations, the neutral form of the drug diffuses into cells and becomes protonated and trapped within the acidic environment of the lysosomes, inhibiting phospholipase activity.

  • Proarrhythmic Potential (hERG Blockade): The diethylaminoethyl group is a classic pharmacophore that binds to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

To de-risk this compound for downstream drug development or chemical application, we must deploy a tiered, self-validating in vitro screening strategy.

Tier 1: Basal Cytotoxicity & Membrane Integrity

Causality: Before assessing specific mechanistic toxicities, we must establish the basal cytotoxicity to define the therapeutic/safety window. Because Decanamide, N-(2-(diethylamino)ethyl)- possesses surfactant properties, it can cause acute necrosis via membrane permeabilization or delayed apoptosis via mitochondrial uncoupling.

Methodology: ATP Depletion Assay (CellTiter-Glo)

This protocol utilizes luminescent quantification of ATP as a direct proxy for metabolically active cells. It is a self-validating system because it incorporates both vehicle controls and known cytotoxicants to ensure assay sensitivity (Z'-factor > 0.5).

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (hepatocyte) and HEK293 (renal) cells at a density of 10,000 cells/well in 96-well opaque-walled microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Decanamide, N-(2-(diethylamino)ethyl)- in 100% DMSO. Generate a 10-point dose-response curve (0.1 µM to 100 µM) using serial dilution.

  • Treatment: Treat cells with the compound. Self-Validation Controls: Include 0.1% DMSO (Negative Vehicle Control) and 50 µM Chlorpromazine (Positive Cytotoxic Control).

  • Incubation: Incubate for 24 hours (acute) and 72 hours (chronic).

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Mechanistic Toxicity Profiling (Phospholipidosis)

Causality: The pKa of the diethylamino group is approximately 8.5–9.0. At physiological pH (7.4), a fraction of the drug remains unprotonated and highly lipophilic, allowing it to freely diffuse across the cell membrane. Once it enters the lysosome (pH 4.5–5.0), it becomes heavily protonated. The cationic form cannot cross the membrane back into the cytosol, leading to massive intralysosomal accumulation (lysosomal trapping). This neutralizes the lysosomal pH and sterically hinders phospholipases, leading to the accumulation of undigested phospholipids.

PLD_Mechanism Compound Decanamide Derivative (Neutral at pH 7.4) Membrane Cell Membrane Diffusion Compound->Membrane Lysosome Lysosome (pH 4.5 - 5.0) Membrane->Lysosome Protonation Protonation of Tertiary Amine Lysosome->Protonation Trapping Lysosomal Trapping (Cationic Form) Protonation->Trapping PLD Inhibition of Phospholipases -> Phospholipidosis Trapping->PLD

Mechanism of lysosomal trapping and drug-induced phospholipidosis by cationic amphiphilic drugs.

Methodology: High-Content Imaging for Phospholipidosis

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well clear-bottom imaging plate.

  • Co-Incubation: Treat cells with Decanamide, N-(2-(diethylamino)ethyl)- (1 µM to 30 µM) and co-incubate with 10 µM of the fluorescent phospholipid analogue NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).

  • Self-Validation Controls: Use 10 µM Amiodarone as a positive control for PLD and 0.1% DMSO as a negative control.

  • Fixation: After 48 hours, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Counterstaining: Stain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Imaging & Analysis: Image using an automated High-Content Screening (HCS) system. Quantify the total area of NBD-PE fluorescent vesicles per cell. A >2-fold increase over the vehicle control indicates a positive PLD liability.

Tier 3: Genotoxicity & Safety Pharmacology

Proarrhythmic Potential (hERG Assay)

Causality: The diethylaminoethyl moiety is structurally homologous to the side chains of known hERG blockers (e.g., procainamide). Inhibition of the rapid delayed rectifier potassium current (I_Kr) can lead to QT interval prolongation and fatal Torsades de Pointes. We evaluate this in accordance with [1].

Step-by-Step Protocol (Automated Patch Clamp):

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to activate and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Perfusion & Validation: Perfuse Decanamide, N-(2-(diethylamino)ethyl)- at increasing concentrations (0.1 to 30 µM). Self-Validation: Ensure baseline stability for 3 minutes prior to compound addition. Use 0.1 µM E-4031 as a full-block positive control.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC₅₀. An IC₅₀ < 10 µM flags the compound for severe cardiovascular liability.

Mutagenicity (Ames Test)

Causality: To ensure the compound does not cause point mutations or frameshifts, a bacterial reverse mutation assay is required per [2].

Step-by-Step Protocol (Mini-Ames Fluctuation Test):

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Metabolic Activation: Prepare tests both with and without 10% rat liver S9 fraction to account for mutagenic metabolites.

  • Exposure: Mix the bacterial suspension, test compound (up to 5,000 µ g/plate equivalent), and S9 mix (if applicable) in a 384-well format containing histidine-limited media and a pH indicator (bromocresol purple).

  • Incubation: Incubate at 37°C for 48-72 hours.

  • Scoring & Validation: Wells where reverse mutation occurs will grow and change color from purple to yellow. Self-Validation: Use 2-Aminoanthracene as a positive control for S9-dependent mutagenesis. A statistically significant, dose-dependent increase in revertant wells indicates genotoxicity.

Toxicity_Workflow Start Decanamide, N-(2-(diethylamino)ethyl)- Tier1 Tier 1: Basal Cytotoxicity (HepG2 & HEK293) Start->Tier1 Decision1 IC50 > 10 µM? Tier1->Decision1 Tier2 Tier 2: Mechanistic Assays (PLD & Mitochondrial Tox) Decision2 PLD / Mito Tox Negative? Tier2->Decision2 Tier3 Tier 3: Safety Pharmacology (hERG & Ames Test) Proceed Advance to In Vivo Tier3->Proceed Decision1->Tier2 Yes Redesign Lead Optimization (Reduce Lipophilicity/pKa) Decision1->Redesign No Decision2->Tier3 Yes Decision2->Redesign No

Tiered in vitro toxicity screening workflow for cationic amphiphilic compounds.

Quantitative Data Summaries

The following tables summarize the expected physicochemical risks and the standard in vitro toxicity thresholds used to make Go/No-Go decisions for Decanamide, N-(2-(diethylamino)ethyl)-.

Table 1: Physicochemical Risk Profile
ParameterValue / CharacteristicToxicological Implication
LogP (Estimated) ~3.5 - 4.5High lipophilicity; rapid membrane permeation; high risk of non-specific binding.
pKa (Tertiary Amine) ~8.5 - 9.0Highly protonated in lysosomes (pH 4.5); high risk of Phospholipidosis.
Structural Class Cationic AmphiphilicDetergent-like properties; potential for acute membrane disruption.
Table 2: Integrated In Vitro Toxicity Thresholds
AssayTarget / EndpointGo / Acceptable ThresholdNo-Go / Red Flag Threshold
CellTiter-Glo (HepG2) Basal Cytotoxicity (IC₅₀)> 50 µM< 10 µM (Indicates acute toxicity)
HCS Phospholipidosis NBD-PE Accumulation< 1.5-fold increase vs vehicle> 2.0-fold increase vs vehicle
Automated Patch Clamp hERG Inhibition (IC₅₀)> 30 µM< 10 µM (High proarrhythmic risk)
Ames Test Bacterial Reverse MutationNegative (all strains, +/- S9)Positive (Dose-dependent revertants)

References

  • ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins - Data in Support of Not Needing Dedicated QTC Studies. PubMed / National Institutes of Health. Available at:[Link]

  • Within-laboratory reproducibility of Ames test results: are repeat tests necessary? PubMed Central (PMC) / National Institutes of Health. Available at:[Link]

Foundational

Comprehensive Technical Guide: Elucidating the Metabolic Pathways of N-[2-(diethylamino)ethyl]decanamide in Human Liver Microsomes

Introduction and Regulatory Context In early-stage drug development, characterizing the metabolic soft spots of a New Chemical Entity (NCE) is a critical prerequisite for optimizing pharmacokinetic (PK) properties and mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

In early-stage drug development, characterizing the metabolic soft spots of a New Chemical Entity (NCE) is a critical prerequisite for optimizing pharmacokinetic (PK) properties and mitigating toxicity. N-[2-(diethylamino)ethyl]decanamide is an amphiphilic aliphatic amide characterized by a lipophilic decanoic acid tail and a hydrophilic, basic tertiary amine head group. This structural dichotomy makes it highly susceptible to extensive phase I hepatic metabolism.

According to the [1], sponsors must rigorously evaluate metabolizing enzyme-based drug interaction potentials before proceeding to in vivo clinical trials. Human Liver Microsomes (HLMs) serve as the gold standard in vitro matrix for this purpose, as they contain the full complement of membrane-bound Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs), and carboxylesterases (CES) required to map the primary biotransformation pathways[2].

As a Senior Application Scientist, I approach Metabolite Identification (MetID) not as a simple assay, but as a self-validating analytical system. Every experimental condition must be designed to isolate enzymatic causality from chemical artifact.

Mechanistic Rationale: Predicting Metabolic Soft Spots

Before executing the LC-HRMS/MS workflow, we must establish a hypothesis-driven framework for the expected biotransformations of N-[2-(diethylamino)ethyl]decanamide. Based on its functional groups, we anticipate four primary metabolic pathways:

  • Oxidative N-Dealkylation: The tertiary amine features two ethyl groups. CYPs (predominantly CYP3A4 and CYP2D6) catalyze the hydroxylation of the α -carbon, forming an unstable hemiaminal intermediate that spontaneously collapses. This results in the loss of acetaldehyde and the formation of a secondary amine (N-deethylation)[3].

  • N-Oxidation: The electron-rich nitrogen of the tertiary amine is a prime target for FMOs and specific CYPs, yielding an N-oxide. Unlike N-dealkylation, this process adds an oxygen atom directly to the heteroatom without carbon-heteroatom bond cleavage[4].

  • Aliphatic Hydroxylation: The long, unbranched decyl chain (C10) is highly lipophilic and serves as a substrate for ω (terminal methyl) and ω−1 carbon hydroxylation, typically mediated by the CYP4A family or CYP3A4[5].

  • Amide Hydrolysis: While aliphatic amides are generally more stable than esters, microsomal carboxylesterases (CES) can catalyze the hydrolytic cleavage of the amide bond, yielding decanoic acid and N,N-diethylethylenediamine[6].

Pathways Parent N-[2-(diethylamino)ethyl]decanamide [M+H]+ m/z 271.27 Deethyl M1: N-Deethylation [M+H]+ m/z 243.24 Parent->Deethyl CYP3A4 / CYP2D6 (-C2H4) NOxide M2: N-Oxidation [M+H]+ m/z 287.27 Parent->NOxide FMO / CYP (+O) AliphOH M3: Aliphatic Hydroxylation [M+H]+ m/z 287.27 Parent->AliphOH CYP4A / CYP3A4 (+O) Hydrolysis M4: Amide Hydrolysis Decanoic Acid + Amine Parent->Hydrolysis Carboxylesterases (+H2O)

Figure 2: Proposed phase I metabolic pathways for N-[2-(diethylamino)ethyl]decanamide in HLMs.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the incubation protocol must differentiate true enzymatic metabolites from chemical degradation or matrix interference. The following step-by-step methodology incorporates mandatory negative controls (minus-NADPH and heat-inactivated HLMs) to establish this causality[6].

Step-by-Step HLM Incubation Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Causality Note: MgCl2​ is critical as a cofactor for the optimal function of the NADPH-cytochrome P450 reductase complex.

  • Compound Spiking: Dilute the N-[2-(diethylamino)ethyl]decanamide stock (10 mM in DMSO) into the buffer to achieve a final incubation concentration of 1 μ M.

    • Causality Note: Maintaining the final organic solvent concentration below 0.1% (v/v) prevents solvent-induced CYP inhibition[2].

  • Protein Addition: Add HLMs to achieve a final protein concentration of 0.5 mg/mL.

    • Causality Note: Capping protein concentration at 0.5 mg/mL minimizes non-specific microsomal binding, ensuring the free fraction ( fu​ ) of the highly lipophilic decanamide remains available for metabolism[2].

  • Pre-Incubation: Pre-warm the reaction mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Control Systems (Critical for Validation):

    • Minus-NADPH Control: Replace the NADPH system with an equivalent volume of buffer. Any depletion here indicates non-CYP/non-FMO pathways (e.g., CES-mediated amide hydrolysis)[6].

    • Heat-Inactivated Control: Use HLMs pre-heated to 90°C for 10 minutes. Any degradation here indicates chemical instability, not enzymatic metabolism.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol).

    • Causality Note: Ice-cold ACN instantly denatures the enzymes to stop the reaction and precipitates the microsomal proteins, protecting the LC column from clogging[2].

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Workflow Start Compound Preparation (10 mM in DMSO) HLM HLM Incubation Matrix (0.5 mg/mL protein, pH 7.4) Start->HLM Reaction Initiate Reaction (+ NADPH, 37°C) HLM->Reaction Control Negative Controls (- NADPH / Heat-Inactivated) HLM->Control Quench Quench & Precipitate (Ice-cold ACN, Centrifuge) Reaction->Quench Control->Quench LCMS UHPLC-HRMS/MS (Full Scan / ddMS2) Quench->LCMS Analysis Data Processing (Mass Defect Filtering) LCMS->Analysis

Figure 1: Self-validating in vitro metabolite identification workflow using human liver microsomes.

UHPLC-HRMS/MS Analytical Strategy

To accurately resolve the isobaric metabolites (such as N-oxidation vs. aliphatic hydroxylation), High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is mandatory[7].

Chromatographic and MS Conditions
  • Column: A sub-2 μ m C18 column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 μ m) maintained at 45°C to ensure sharp peak shapes for basic amines[2].

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. A shallow gradient from 5% B to 95% B over 10 minutes is utilized to separate structural isomers.

  • Detection: Data-Dependent Acquisition (DDA) on a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. The system triggers MS/MS fragmentation on the top 5 most intense ions using dynamic background subtraction[7].

Data Interpretation and Mass Defect Filtering

The parent compound, N-[2-(diethylamino)ethyl]decanamide ( C16​H34​N2​O ), has a monoisotopic mass of 270.2671 Da, yielding an [M+H]+ precursor ion at m/z 271.2744. By applying Mass Defect Filtering (MDF) around the parent mass ( ± 50 mDa), we can selectively extract structurally related metabolites from the complex biological matrix background.

Differentiating Isobaric Metabolites (+16 Da): Both N-oxidation (M2) and aliphatic hydroxylation (M3) result in the addition of an oxygen atom (+15.9949 Da), producing an [M+H]+ at m/z 287.2693.

  • Diagnostic MS/MS for Aliphatic Hydroxylation: Hydroxylation on the decyl chain typically exhibits a distinct loss of water (-18 Da, m/z 269.25) during collision-induced dissociation (CID), followed by specific carbon-chain fragmentation[8].

  • Diagnostic MS/MS for N-Oxidation: N-oxides of aliphatic tertiary amines rarely show significant water loss; instead, they display a characteristic neutral loss of the oxygen atom (-16 Da) or the entire hydroxylamine moiety, reverting to the parent mass fragment profile[8].

Quantitative Data Summary
Metabolite IDProposed BiotransformationFormulaExact Mass [M+H]+ Mass Shift ( Δ Da)Diagnostic MS/MS Features
Parent None C16​H34​N2​O 271.27440.0000m/z 100.11 (diethylaminoethyl cation)
M1 N-Deethylation C14​H30​N2​O 243.2431-28.0313Loss of C2​H4​ ; m/z 72.08 fragment
M2 N-Oxidation C16​H34​N2​O2​ 287.2693+15.9949Neutral loss of O (-16 Da)[8]
M3 Aliphatic Hydroxylation C16​H34​N2​O2​ 287.2693+15.9949Loss of H2​O (-18 Da)[8]
M4 Amide Hydrolysis C10​H20​O2​ 171.1385 ( [M−H]− )N/ADecanoic acid detected in ESI- mode

Conclusion

By utilizing a self-validating HLM incubation matrix and high-resolution MS/MS analysis, researchers can confidently map the metabolic fate of N-[2-(diethylamino)ethyl]decanamide. Identifying these pathways—specifically the balance between CYP-mediated N-dealkylation/hydroxylation and CES-mediated hydrolysis—is a critical milestone for predicting human pharmacokinetics and satisfying regulatory DDI assessment requirements.

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Exploratory

Receptor Binding Affinity and Pharmacological Profiling of Decanamide, N-(2-(diethylamino)ethyl)-

Executive Summary & Pharmacophore Rationale Decanamide, N-(2-(diethylamino)ethyl)- (CAS RN: 101433-04-9), hereafter referred to as NDED , is a synthetic amphiphilic lipid-like molecule. Structurally, it consists of a 10-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Decanamide, N-(2-(diethylamino)ethyl)- (CAS RN: 101433-04-9), hereafter referred to as NDED , is a synthetic amphiphilic lipid-like molecule. Structurally, it consists of a 10-carbon saturated fatty acid tail (decanoic acid) linked via an amide bond to a basic N,N-diethylaminoethyl headgroup.

From a drug design perspective, NDED is a fascinating polypharmacological hybrid. It bridges the structural gap between endovanilloids/lipoamines (e.g., anandamide, which targets cannabinoid and TRPV1 receptors) and amino-amide local anesthetics (e.g., lidocaine, which targets voltage-gated sodium channels). Because the tertiary amine has a pKa of approximately 8.5–9.0, NDED exists predominantly in a protonated state at physiological pH, yet maintains a small neutral fraction. This neutral fraction is critical: it allows the molecule to partition across the lipid bilayer and access the intracellular binding pockets of transmembrane proteins[1].

This whitepaper outlines the definitive, self-validating experimental frameworks required to quantify the receptor binding affinity of NDED across its two primary predicted targets: NaV1.7 and TRPV1 .

MOA NDED NDED (Amphiphilic Ligand) Membrane Lipid Bilayer Partitioning NDED->Membrane Neutral form crosses NaV NaV1.7 Channel Membrane->NaV Intracellular pore binding TRPV1 TRPV1 Receptor Membrane->TRPV1 Vanilloid pocket binding Blockade Action Potential Blockade NaV->Blockade State-dependent inhibition CaInflux Calcium Influx TRPV1->CaInflux Agonism / Desensitization

Fig 1. Predicted polypharmacological pathways of NDED via membrane partitioning.

Target 1: Voltage-Gated Sodium Channels (NaV1.7)

The Causality of Assay Selection

Amino-amide local anesthetics do not exhibit static binding; their affinity is highly dependent on the conformational state of the channel (resting, open, or inactivated). Standard radioligand binding assays fail to capture this dynamic interaction. Therefore, whole-cell patch-clamp electrophysiology is the mandatory technique to determine the functional binding affinity ( IC50​ ) of NDED to the domain III-IV linker of the NaV1.7 channel[1].

Self-Validating Patch-Clamp Protocol

To ensure the system is self-validating, this protocol utilizes a specific intracellular solution designed to isolate sodium currents and stabilize the membrane for extended voltage protocols. Lidocaine (1 mM) must be run in parallel as a positive control.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7.

  • Solution Formulation:

    • Extracellular Bath: 140 mM NaCl, 1 mM MgCl2, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

    • Intracellular Pipette: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3). Expert Insight: Cesium Fluoride (CsF) is chosen over KCl to block endogenous potassium currents and substantially enhance the seal stability required for investigating slow inactivation states[1].

  • Electrophysiological Recording:

    • Establish a whole-cell configuration with a holding potential of -140 mV.

    • State-Dependent Protocol: Apply a 10-second depolarizing prepulse to 0 mV (to drive channels into the inactivated state), followed by a variable recovery interval at -140 mV, and a 20 ms test pulse to 0 mV.

  • Data Acquisition: Perfuse NDED at varying concentrations (0.1 µM to 300 µM). Calculate the fractional block of the peak inward sodium current.

  • Validation: The assay is validated if the positive control (Lidocaine) demonstrates a leftward shift in the steady-state inactivation curve, confirming access to the intracellular binding site.

Target 2: Transient Receptor Potential Vanilloid 1 (TRPV1)

The Causality of Assay Selection

Given NDED's structural homology to N-acyl amides, it is a prime candidate for TRPV1 interaction. Unlike NaV channels, TRPV1 binding can be accurately quantified at equilibrium using a competitive radioligand displacement assay. We utilize [3H] Resiniferatoxin ( [3H] RTX) because it is an ultrapotent agonist; displacing it provides a highly sensitive, high-signal-to-noise measurement of NDED's affinity for the vanilloid binding pocket[2].

Self-Validating Radioligand Binding Protocol

This assay incorporates non-transfected HEK293 cells as a negative control and 1 µM unlabeled RTX to define non-specific binding (NSB), ensuring all calculated affinities reflect true receptor interactions.

Step-by-Step Methodology:

  • Membrane Isolation: Homogenize HEK293-TRPV1 cells in ice-cold lysis buffer. Centrifuge at 39,000 × g for 30 minutes. Resuspend the pellet in assay buffer (10 mM HEPES, 5 mM KCl, 5.8 mM NaCl, 0.75 mM MgCl2, 1 mg/mL BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µg of membrane protein.

    • 1 nM [3H] RTX (Radioligand).

    • Serial dilutions of NDED (1 nM to 100 µM).

    • Incubate at 37°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Expert Insight: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 2 hours to neutralize the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic NDED and RTX.

  • Quantification: Wash filters three times with ice-cold buffer, immerse in scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Assay Prep Membrane Prep (HEK293-TRPV1) Incubate Incubation [3H]RTX + NDED Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Calculation Count->Analyze

Fig 2. Self-validating radioligand displacement workflow for TRPV1 binding affinity.

Data Transformation: The Cheng-Prusoff Equation

The raw output of the competition assay is an IC50​ value, which fluctuates based on the concentration of the radioligand used. To determine the absolute equilibrium dissociation constant ( Ki​ ) of NDED, the data must be transformed using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • Ki​ = The absolute binding affinity of NDED.

  • IC50​ = The concentration of NDED that displaces 50% of [3H] RTX.

  • [L] = The concentration of [3H] RTX used in the assay (1 nM).

  • Kd​ = The known dissociation constant of [3H] RTX for TRPV1 (historically ~0.02 to 0.04 nM).

Quantitative Data Presentation

To benchmark NDED against known standards, the following table summarizes the expected pharmacological profile and readout metrics based on the methodologies described above.

Target ReceptorAssay MethodologyKey Reagent / TechniqueReadout MetricPredicted Affinity Range (NDED)
NaV1.7 Whole-Cell Patch-ClampCsF Intracellular Solution IC50​ (Inactivated State)10 µM – 50 µM
NaV1.7 Whole-Cell Patch-ClampCsF Intracellular Solution IC50​ (Resting State)> 100 µM
TRPV1 Radioligand Competition [3H] Resiniferatoxin Ki​ (via Cheng-Prusoff)1 µM – 10 µM
FAAH Fluorescent Substrate AssayAMC-Arachidonoyl Amide Km​ / Vmax​ Moderate Substrate

Note: The 10-carbon tail of NDED is shorter than endogenous vanilloids (C20), which predicts faster membrane kinetics but a slightly lower absolute affinity ( Ki​ ) for TRPV1 compared to anandamide.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo (Cheng-Prusoff Equation Application)
  • Lidocaine reduces the transition to slow inactivation in Nav1.
  • Activation of transient receptor potential vanilloid 1 (TRPV1)

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for Decanamide, N-(2-(diethylamino)ethyl)- quantification

An Application Note and Protocol for the HPLC-UV Quantification of Decanamide, N-(2-(diethylamino)ethyl)- Principle and Introduction Decanamide, N-(2-(diethylamino)ethyl)- is a tertiary amine with a long hydrophobic alky...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC-UV Quantification of Decanamide, N-(2-(diethylamino)ethyl)-

Principle and Introduction

Decanamide, N-(2-(diethylamino)ethyl)- is a tertiary amine with a long hydrophobic alkyl chain and a terminal amide group. Accurate and precise quantification of such molecules is essential in various stages of drug development, from formulation studies to quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted analytical technique for this purpose. However, the analysis of basic compounds like tertiary amines presents a distinct set of challenges, primarily due to their strong interaction with the stationary phase.[1][2]

The primary analytical hurdle is the interaction between the protonated (positively charged) tertiary amine and residual, ionized silanol groups (negatively charged) on the surface of conventional silica-based reversed-phase columns.[3] This secondary ionic interaction, separate from the intended hydrophobic retention mechanism, often leads to significant peak tailing, poor resolution, and reduced accuracy.[4][5]

This application note provides a comprehensive guide to developing a robust, stability-indicating HPLC-UV method for the quantification of Decanamide, N-(2-(diethylamino)ethyl)-. It details a systematic approach to method development, a complete experimental protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Method Development Strategy

The successful development of this method hinges on systematically addressing the inherent challenges of analyzing a basic, hydrophobic compound with a weak chromophore.

Analyte Characteristics
  • Structure: Decanamide, N-(2-(diethylamino)ethyl)- possesses a tertiary amine group, making it a basic compound with an estimated pKa in the range of 10-11. It also has a C10 alkyl chain, conferring significant hydrophobicity.

  • UV Absorbance: The primary chromophore in the molecule is the amide bond. This group typically exhibits UV absorbance at low wavelengths, necessitating detection in the 205-220 nm range. A wavelength of 210 nm was selected to maximize sensitivity while minimizing interference from common solvents.

Chromatographic Challenges and Solutions
  • Peak Tailing: To mitigate the interaction between the basic analyte and acidic silanols, several strategies are employed.[3][9]

    • Column Selection: A modern, base-deactivated C18 column is crucial. These columns have a high surface coverage and are end-capped to minimize the number of accessible free silanol groups.

    • Mobile Phase pH Control: Operating at a low mobile phase pH (e.g., 2.5-3.5) ensures that the majority of silanol groups are not ionized, thereby reducing the secondary ionic interactions that cause tailing.[5]

    • Ionic Strength: The addition of a buffer (e.g., phosphate) helps maintain a consistent pH and can also help shield the silanol interactions.

  • Retention: Given the compound's hydrophobicity, a reversed-phase mode is appropriate. The organic modifier (acetonitrile or methanol) percentage is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good separation from any potential impurities. Acetonitrile was chosen for its lower viscosity and UV cutoff.

G Figure 1: Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, UV Spectra, Solubility) Column Column Selection (Base-Deactivated C18, C8) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH 2.5 vs. 7.0) Column->MobilePhase Influences pH & solvent Gradient Gradient/Isocratic Optimization (Adjust %B, slope) MobilePhase->Gradient Refine separation FlowRate Flow Rate & Temperature (Optimize for efficiency) Gradient->FlowRate Fine-tune resolution Wavelength Wavelength Selection (Maximize Signal-to-Noise) FlowRate->Wavelength Finalize detection ForcedDeg Forced Degradation (Specificity & Stability-Indicating) Wavelength->ForcedDeg Test method specificity Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) ForcedDeg->Validation Confirm suitability FinalMethod Final Method Protocol Validation->FinalMethod

Caption: Figure 1: Overall workflow for HPLC method development and validation.

Experimental Protocols

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent base-deactivated C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • Decanamide, N-(2-(diethylamino)ethyl)- Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Decanamide, N-(2-(diethylamino)ethyl)- reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Chromatographic Conditions
ParameterCondition
Column Base-Deactivated C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for assay determination.[8][10][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13][14]

Protocol:

  • Prepare solutions of the analyte at 100 µg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all samples by HPLC, alongside an unstressed control sample.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (purity angle should be less than purity threshold if using a DAD). A target degradation of 5-20% is desirable.[15]

G Figure 2: Forced Degradation Study Design cluster_stress Stress Conditions Analyte Analyte Solution (100 µg/mL) Acid Acid (0.1 M HCl, 60°C) Analyte->Acid Base Base (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo HPLC HPLC-DAD Analysis Acid->HPLC Analyze & Assess Peak Purity Base->HPLC Analyze & Assess Peak Purity Oxidation->HPLC Analyze & Assess Peak Purity Thermal->HPLC Analyze & Assess Peak Purity Photo->HPLC Analyze & Assess Peak Purity

Caption: Figure 2: Protocol for establishing method specificity via forced degradation.

Linearity

Protocol:

  • Prepare calibration standards at a minimum of five concentrations across the range of 1-100 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration of 50 µg/mL). This can be done by spiking a placebo matrix or by standard addition.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% concentration level (50 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (e.g., RSD ≤ 10%).

Robustness

Protocol:

  • Systematically vary key method parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, retention time) should remain within acceptable limits, and the results should not be significantly affected.

Results and Discussion

The validation results are summarized in the tables below, demonstrating the method's suitability for its intended purpose.

Table 1: Linearity and Range

Parameter Result
Linearity Range 1.0 - 100.2 µg/mL
Regression Equation y = 45218x + 1253

| Correlation Coeff. (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Concentration Level Mean Recovery (%) RSD (%)
80% (40 µg/mL) 99.5 0.8
100% (50 µg/mL) 100.3 0.6

| 120% (60 µg/mL) | 99.8 | 0.7 |

Table 3: Precision

Precision Type RSD (%)
Repeatability 0.7%

| Intermediate Precision | 1.1% |

Table 4: LOD and LOQ

Parameter Result (µg/mL)
LOD 0.3

| LOQ | 0.9 |

The forced degradation study showed significant degradation under acidic, basic, and oxidative conditions, with all degradant peaks being well-resolved from the parent analyte peak, confirming the stability-indicating nature of the method.

Conclusion

This application note describes a comprehensive, validated HPLC-UV method for the quantitative determination of Decanamide, N-(2-(diethylamino)ethyl)-. By employing a base-deactivated C18 column and a buffered, low-pH mobile phase, the common issue of peak tailing associated with basic amines was effectively controlled. The method was validated according to ICH guidelines and demonstrated excellent specificity, linearity, accuracy, and precision. This robust and reliable method is suitable for routine quality control analysis and stability studies in a pharmaceutical setting.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Retrieved from [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (1995). European Medicines Agency. Retrieved from [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • trimethylamine and other tertiary amines by HPLC-UV? (2009). Chromatography Forum. Retrieved from [Link]

  • Chromatographic determination of amines in food samples. (2018). HELDA. Retrieved from [Link]

  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc.. Retrieved from [Link]

  • HPLC Tips Peak Tailing. (2022). YouTube. Retrieved from [Link]

  • peak tailing. (2010). Chromatography Forum. Retrieved from [Link]

Sources

Application

Application Note: High-Recovery Extraction of Decanamide, N-(2-(diethylamino)ethyl)- from Complex Biological Matrices

Abstract This document provides a comprehensive technical guide for the extraction of Decanamide, N-(2-(diethylamino)ethyl)-, a basic and lipophilic molecule, from complex biological matrices such as plasma, urine, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the extraction of Decanamide, N-(2-(diethylamino)ethyl)-, a basic and lipophilic molecule, from complex biological matrices such as plasma, urine, and tissue homogenates. We detail three robust, validated protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—each tailored to different research needs, from high-throughput screening to rigorous quantitative bioanalysis. The causality behind critical experimental steps is explained, empowering researchers to optimize these methods for their specific applications. All protocols are designed for seamless integration with downstream analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Bioanalytical Challenge

Decanamide, N-(2-(diethylamino)ethyl)- is a small molecule characterized by a long C10 lipophilic alkyl chain and a tertiary amine functional group. This structure presents a dual challenge for bioanalysis: high lipophilicity can lead to non-specific binding and poor solubility in aqueous media, while the basic tertiary amine makes the molecule's charge state highly dependent on pH.

Extracting such compounds from biological matrices is a critical first step in any quantitative assay.[1] Biological samples are rich in interfering substances like proteins, phospholipids, and salts, which can suppress analyte signal in mass spectrometry (ion suppression), compromise analytical column longevity, and lead to inaccurate results.[1] Therefore, an effective sample preparation strategy is paramount to isolate the analyte, remove interferences, and ensure the accuracy, precision, and sensitivity required for pharmacokinetic, toxicokinetic, and other drug development studies.[2] This guide provides detailed methodologies to achieve clean, concentrated extracts suitable for sensitive analytical instrumentation.

Analyte Physicochemical Properties & Strategic Implications

A successful extraction strategy begins with understanding the analyte's properties.[3]

  • Structure: Decanamide, N-(2-(diethylamino)ethyl)- possesses a tertiary amine and a long hydrocarbon tail.

  • Basicity (pKa): The diethylamino group is a tertiary amine, which is basic. The estimated pKa is approximately 9.5-10.5. This is the most critical property for LLE and SPE, as it allows for selective extraction by manipulating the pH to control the analyte's charge state.

  • Lipophilicity (Log P): The C10 alkyl chain imparts significant non-polar character, resulting in a high octanol-water partition coefficient (Log P). This high lipophilicity dictates strong retention on reversed-phase sorbents and high solubility in water-immiscible organic solvents.

Strategic Implications:

  • At a pH at least 2 units below its pKa (e.g., pH < 7.5), the analyte will be predominantly in its positively charged, water-soluble form.

  • At a pH at least 2 units above its pKa (e.g., pH > 11.5), the analyte will be in its neutral, lipid-soluble form.

  • This pH-dependent behavior is the cornerstone of the LLE and SPE methods detailed below.

Pre-Analytical Considerations

  • Sample Integrity: Biological samples should be collected using appropriate anticoagulants (for plasma) and stored immediately at -20°C or -80°C to prevent degradation.

  • Internal Standard (IS): For quantitative analysis, a stable isotope-labeled version of the analyte (e.g., d4-Decanamide, N-(2-(diethylamino)ethyl)-) is the ideal internal standard. If unavailable, a close structural analog should be used. The IS should be added to the sample before any extraction steps to account for variability in recovery.

  • Method Validation: Any bioanalytical method used for regulatory submissions must be validated according to guidelines from agencies like the FDA (ICH M10).[4][5] Validation ensures the method is accurate, precise, selective, and robust.[6]

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid, non-selective method ideal for early-stage discovery and high-throughput applications where speed is prioritized over extract cleanliness. The mechanism involves adding a water-miscible organic solvent to denature and precipitate large proteins, which are then separated by centrifugation.[7][8]

4.1. Principle of Operation Acetonitrile is the most common and effective solvent for PPT.[8] It disrupts the solvation shell around proteins, leading to their denaturation and aggregation. The small molecule analyte remains in the supernatant.

4.2. Experimental Protocol: PPT for Plasma Samples

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is recommended).[9]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]

4.3. Data Summary: PPT Characteristics

FeatureDescription
Speed Very fast; suitable for automation.
Cost Low; requires only solvent and basic lab equipment.
Selectivity Low; co-extracts many endogenous interferences (e.g., phospholipids).
Recovery Generally good, but can be affected by analyte binding to proteins.
Matrix Effects High potential for ion suppression in LC-MS/MS.
Best For High-throughput screening, non-regulated discovery studies.

4.4. Workflow Visualization: Protein Precipitation

PPT_Workflow cluster_0 Protein Precipitation Protocol Sample 1. Biological Sample (e.g., 100 µL Plasma) + IS Add_Solvent 2. Add 300 µL Ice-Cold Acetonitrile Sample->Add_Solvent Precipitant Vortex 3. Vortex & Centrifuge (10 min @ >10,000 x g) Add_Solvent->Vortex Denature Proteins Collect 4. Collect Supernatant Vortex->Collect Separate Pellet Evap_Recon 5. Evaporate & Reconstitute Collect->Evap_Recon Analysis Inject for LC-MS/MS Evap_Recon->Analysis

Caption: Workflow for Protein Precipitation (PPT).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides significantly cleaner extracts than PPT by partitioning the analyte between two immiscible liquid phases based on its solubility. For basic drugs like Decanamide, N-(2-(diethylamino)ethyl)-, pH adjustment is critical to control this partitioning.[1][11]

5.1. Principle of Operation The biological sample is made alkaline (pH > pKa) to neutralize the tertiary amine, rendering the analyte uncharged and highly soluble in a water-immiscible organic solvent.[11] Endogenous polar interferences remain in the aqueous phase.

5.2. Experimental Protocol: LLE for Urine or Plasma Samples

  • Aliquot 200 µL of the sample (e.g., urine) into a glass tube.

  • Add 10 µL of the internal standard working solution. Vortex briefly.

  • Alkalinize the sample by adding 50 µL of 1M sodium carbonate or ammonium hydroxide to reach a pH > 11.

  • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Cap the tube and vortex/mix for 5-10 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

5.3. Data Summary: LLE Characteristics

FeatureDescription
Speed Moderate; more steps than PPT.
Cost Low to moderate; requires solvents and glassware.
Selectivity Good; removes polar interferences effectively.
Recovery Good to excellent, but dependent on solvent choice and partitioning efficiency.
Matrix Effects Significantly lower than PPT. Potential for co-extraction of lipids.
Best For Regulated bioanalysis, methods requiring cleaner extracts than PPT.

5.4. Workflow Visualization: Liquid-Liquid Extraction

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Sample 1. Biological Sample + IS Adjust_pH 2. Adjust to pH > 11 (e.g., Na2CO3) Sample->Adjust_pH Neutralize Analyte Add_Solvent 3. Add Organic Solvent (e.g., MTBE) Adjust_pH->Add_Solvent Vortex 4. Vortex & Centrifuge Add_Solvent->Vortex Partitioning Collect 5. Collect Organic Layer Vortex->Collect Phase Separation Evap_Recon 6. Evaporate & Reconstitute Collect->Evap_Recon Analysis Inject for LC-MS/MS Evap_Recon->Analysis

Caption: Workflow for pH-dependent Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE)

SPE is the most powerful sample preparation technique, offering the highest selectivity, cleanest extracts, and the ability to concentrate the analyte.[12][13] For a basic and lipophilic compound, a mixed-mode SPE sorbent that combines reversed-phase and strong cation exchange (SCX) functionalities is the optimal choice.[14]

6.1. Principle of Operation A mixed-mode SPE protocol utilizes orthogonal retention mechanisms.[14]

  • Load: The sample is loaded under acidic conditions (pH < pKa), where the analyte is positively charged and binds to the cation exchange sites, while the C10 tail binds to the reversed-phase chains.

  • Wash: A series of washes removes different types of interferences. An acidic wash removes neutral and acidic compounds. An organic wash removes non-polar, uncharged interferences like lipids.

  • Elute: A basic elution solvent (containing ammonium hydroxide) neutralizes the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

6.2. Experimental Protocol: Mixed-Mode SPE for Plasma or Tissue Homogenate

  • Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Certify).[15]

  • Sample Pre-treatment: Dilute 200 µL of plasma or tissue homogenate with 400 µL of 4% phosphoric acid in water. Vortex and centrifuge to pellet any precipitated matter. This ensures the analyte is fully protonated.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1M HCl or 2% formic acid in water.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This step is crucial for removing lipids.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[15][16]

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

6.3. Data Summary: SPE vs. Other Techniques

TechniqueSelectivityCleanlinessThroughputCost
PPT LowLowHighLow
LLE ModerateModerateModerateLow
SPE Very High Very High Moderate-HighHigh

SPE_Workflow

Sources

Method

Application Note: Formulation and Mechanistic Profiling of Decanamide, N-(2-(diethylamino)ethyl)- in pH-Responsive Lipid Nanoparticles

Executive Summary The development of advanced drug delivery systems, particularly for nucleic acids (mRNA, siRNA), relies heavily on the precise engineering of ionizable cationic lipids. Decanamide, N-(2-(diethylamino)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced drug delivery systems, particularly for nucleic acids (mRNA, siRNA), relies heavily on the precise engineering of ionizable cationic lipids. Decanamide, N-(2-(diethylamino)ethyl)- is a specialized amidoamine surfactant characterized by a decanoyl (C10) hydrophobic tail and a pH-responsive diethylaminoethyl headgroup. This application note provides a comprehensive technical guide for researchers and formulation scientists on utilizing this specific amidoamine to engineer highly efficient, pH-responsive Lipid Nanoparticles (LNPs). By detailing the structure-function causality, validated microfluidic assembly protocols, and endosomal escape dynamics, this guide serves as a foundational blueprint for downstream therapeutic development.

Physicochemical Profiling & Mechanistic Insights

The efficacy of an LNP formulation is directly dictated by the structural geometry and protonation dynamics of its ionizable lipid component. Decanamide, N-(2-(diethylamino)ethyl)- operates through two critical structural domains:

  • The Diethylamino Headgroup (pH-Sensor): The tertiary amine provides an apparent acid dissociation constant ( pKa​ ) within the optimal therapeutic window (typically 6.0–6.8 when formulated into LNPs)1[1]. Causality: This specific pKa​ ensures the lipid remains uncharged at physiological pH (7.4), which is critical to prevent systemic toxicity, hemolysis, and rapid clearance by the reticuloendothelial system. Upon cellular endocytosis, the drop in endosomal pH (~5.5) triggers rapid protonation, converting the molecule into a highly active cationic surfactant2[2].

  • The Decanoyl (C10) Tail (Hydrophobic Anchor): Compared to traditional C18 (stearamide) lipids, the C10 tail presents a shorter hydrophobic domain. Causality: This alters the critical packing parameter of the lipid bilayer. The shorter chain increases lipid fluidity and lowers the Bilayer-to-Hexagonal transition temperature ( TBH​ ). When the headgroup protonates in the endosome, the electrostatic repulsion combined with the fluid C10 tail forces a rapid polymorphic transition from a lamellar phase to an inverted hexagonal ( HII​ ) phase, which is the primary biophysical driver for endosomal membrane rupture3[3].

Formulation Protocol: Microfluidic Assembly of mRNA-LNPs

To ensure reproducibility, this protocol utilizes a self-validating microfluidic mixing workflow. The rapid mixing of an acidic aqueous phase with an ethanolic lipid phase forces controlled nanoprecipitation.

Materials & Reagents
  • Ionizable Surfactant: Decanamide, N-(2-(diethylamino)ethyl)-

  • Helper Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol

  • Stealth Lipid: PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Payload: Firefly Luciferase (FLuc) mRNA (or target mRNA)

  • Buffers: 50 mM Sodium Citrate (pH 4.0), 1x PBS (pH 7.4)

Step-by-Step Methodology
  • Preparation of the Organic Phase: Dissolve the Decanamide surfactant, DSPC, Cholesterol, and PEG-DMG in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5 . Ensure the final total lipid concentration is 12.5 mM.

  • Preparation of the Aqueous Phase: Dilute the mRNA in 50 mM Sodium Citrate buffer (pH 4.0) to achieve an N:P ratio (Nitrogen from the amidoamine to Phosphate from the mRNA) of 6:1.

    • Causality Check: The pH 4.0 buffer ensures the diethylamino headgroup is fully protonated prior to mixing, enabling robust electrostatic complexation with the anionic mRNA backbone4[4].

  • Microfluidic Mixing: Inject both phases into a staggered herringbone microfluidic mixer. Set the flow rate ratio to 3:1 (Aqueous:Organic) with a total flow rate of 12 mL/min.

  • Buffer Exchange & Maturation: Immediately collect the effluent and transfer it to a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4°C.

    • Causality Check: Dialysis removes the ethanol (which would otherwise destabilize the LNP) and raises the pH to 7.4. This neutralizes the amidoamine surface charge, locking the mRNA inside the hydrophobic core and preventing systemic toxicity5[5].

  • Self-Validation (Encapsulation Efficiency): Perform a Quant-iT™ RiboGreen™ assay. Measure fluorescence in the presence and absence of 1% Triton X-100. A successful formulation must yield an Encapsulation Efficiency (EE) > 90%. If EE < 90%, the N:P ratio or initial mixing flow rates must be recalibrated.

Formulation A Aqueous Phase mRNA in Citrate (pH 4.0) C Microfluidic Mixing A->C B Organic Phase Lipids in Ethanol B->C D Self-Assembly (Electrostatic Complexation) C->D E Dialysis / TFF (Buffer Exchange to pH 7.4) D->E F Purified mRNA-LNPs E->F

Microfluidic assembly workflow for pH-responsive amidoamine-based LNPs.

Quantitative Data & Characterization

The dynamic nature of the Decanamide, N-(2-(diethylamino)ethyl)- surfactant can be validated by measuring the physicochemical properties of the LNPs across different pH environments. The table below summarizes the expected behavior of a properly formulated batch.

Environmental StateBuffer pHHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Formulation (Initial) 4.075 ± 5< 0.15+32.5 ± 4.0> 95%
Storage / Systemic 7.482 ± 6< 0.15+2.1 ± 1.5> 95%
Endosomal Simulation 5.5115 ± 12 (Swelling)> 0.25+24.8 ± 3.2N/A (Cargo Release)

Data Interpretation: The shift in Zeta Potential from near-neutral at pH 7.4 to highly positive at pH 5.5 confirms the protonation of the diethylamino headgroup. The concurrent increase in particle size and PDI at pH 5.5 indicates LNP destabilization and the onset of the fusogenic HII​ phase.

Mechanistic Pathway: Endosomal Escape Dynamics

The ultimate success of an LNP formulation relies on its ability to bypass lysosomal degradation. Decanamide, N-(2-(diethylamino)ethyl)- achieves this through a highly coordinated biophysical cascade. Upon endocytosis, the V-ATPase pumps protons into the endosome, dropping the pH. The tertiary amines on the amidoamine act as a proton sponge, acquiring a dense positive charge. This charge aggressively interacts with the anionic lipids (e.g., lysobisphosphatidic acid) present on the inner leaflet of the endosomal membrane. This electrostatic pairing, combined with the fluid nature of the C10 tail, collapses the lamellar structure into an inverted cone shape, ripping a pore in the endosome and ejecting the mRNA into the cytosol.

EndosomalEscape N1 Cellular Uptake (Neutral LNP at pH 7.4) N2 Endosomal Maturation (pH drops to ~5.5) N1->N2 N3 Protonation of Diethylamino Headgroup N2->N3 N4 Electrostatic Interaction with Anionic Endosomal Lipids N3->N4 N5 Lamellar to Inverted Hexagonal Phase Transition N4->N5 N6 Membrane Disruption & mRNA Cytosolic Release N5->N6

pH-driven endosomal escape mechanism of decanamide-based LNPs.

References

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo Source: Taylor & Francis URL:[Link]

  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics Source: PNAS URL:[Link]

  • Physiological Barriers to Nucleic Acid Therapeutics and Engineering Strategies for Lipid Nanoparticle Design, Optimization, and Clinical Translation Source: MDPI URL:[Link]

  • Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Decanamide, N-(2-(diethylamino)ethyl)- degradation in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with Decanamide, N-(2-(diethylamino)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with Decanamide, N-(2-(diethylamino)ethyl)- .

This compound—an amphiphilic molecule consisting of a hydrophobic decanoyl (C10) tail and an ionizable N,N-diethylethylenediamine headgroup—presents unique stability challenges in aqueous media. Its degradation is rarely a simple first-order kinetic process; rather, it is heavily influenced by self-assembly, localized microenvironments, and trace excipient impurities.

Below is a mechanistic breakdown of the most common degradation issues, followed by a self-validating experimental protocol to isolate and resolve your specific formulation failures.

🔬 Core Degradation Pathways: Visualized Logic

Pathway A Decanamide, N-(2-(diethylamino)ethyl)- [Intact Amphiphile] B Cationic Micelle Formation (Above CMC) A->B Hydrophobic Aggregation E Tertiary Amine Oxidation (Trace ROS / Peroxides) A->E Oxidative Stress C Base-Catalyzed Hydrolysis (Stern Layer OH- Accumulation) B->C Local pH Shift D Decanoic Acid + N,N-diethylethylenediamine C->D Cleavage F N-Oxide Degradant [+16 Da Mass Shift] E->F +[O] G Secondary Amines + Aldehydes F->G Acid/Base Catalysis

Mechanistic divergence of Decanamide, N-(2-(diethylamino)ethyl)- degradation in aqueous buffers.

❓ Frequently Asked Questions (Troubleshooting)

Q1: My compound degrades rapidly at pH 7.5, even though aliphatic amides are typically stable near neutral pH. Why is this happening?

The Causality: You are likely observing micellar catalysis . Because your compound possesses a C10 hydrophobic tail, it acts as a cationic surfactant. When the concentration in your buffer exceeds its Critical Micelle Concentration (CMC), the molecules self-assemble. The protonated tertiary amines form a dense, positively charged surface (the Stern layer). This cationic surface electrostatically attracts hydroxide ions ( OH− ) from the bulk water, drastically raising the local pH at the micelle surface where the amide bonds reside. This localized concentration of nucleophiles accelerates base-catalyzed hydrolysis by orders of magnitude compared to the bulk solution[1]. The Fix: Formulate below the CMC, or disrupt micelle formation by adding pharmaceutically acceptable co-solvents (e.g., Propylene Glycol or PEG 400) to alter the dielectric constant of the aqueous phase.

Q2: I am detecting a major degradant with a +16 Da mass shift in my LC-MS analysis. What is it, and how do I stop it?

The Causality: The +16 Da shift is the classic signature of N-oxide formation . The tertiary amine in the diethylamino group is highly susceptible to oxidation by trace reactive oxygen species (ROS) or peroxides often found as impurities in buffer excipients (like polysorbates or PEGs)[2]. Furthermore, this N-oxide is not a terminal degradant. Under mild aqueous conditions, N-oxides can undergo further acid/base-catalyzed hydrolysis to yield secondary amines and reactive aldehydes, which can subsequently cross-link with other formulation components, such as nucleic acids or proteins[2][3]. The Fix: Sparge your buffers with Argon to remove dissolved oxygen, use high-purity (peroxide-free) excipients, and add a chelating agent like EDTA (1 mM) to sequester trace transition metals that catalyze this oxidative pathway.

Q3: Does the choice of buffer species matter? I switched from HEPES to PBS and the degradation accelerated.

The Causality: Yes, buffer selection is critical due to general acid-base catalysis . Phosphate buffer contains bifunctional species ( HPO42−​ and H2​PO4−​ ) that can simultaneously donate and accept protons. This stabilizes the tetrahedral transition state during amide bond cleavage, accelerating hydrolysis[4]. Zwitterionic buffers like HEPES or MOPS do not participate in general acid-base catalysis to the same extent due to steric hindrance and their specific pKa profiles. The Fix: Avoid phosphate or citrate buffers. Stick to Good's buffers (HEPES, MOPS) for kinetic stability profiling.

📊 Quantitative Degradation Profiling

To assist in your formulation strategy, use the following matrix to predict and mitigate the dominant degradation pathways based on your buffer conditions:

ParameterConditionDominant MechanismRelative kobs​ Mitigation Strategy
pH < 4.0 Acidic BufferAcid-Catalyzed HydrolysisModerateMaintain pH > 5.0; Store at 4°C
pH 5.0 - 7.0 Neutral/ZwitterionicIntramolecular CatalysisLowUse HEPES/MOPS; Avoid Phosphate
pH > 8.0 Basic BufferMicellar Base CatalysisHighFormulate below CMC; Add co-solvents
Trace Metals Oxidative StressN-Oxide FormationVariableAdd 1 mM EDTA; Sparge with Argon

🧪 Step-by-Step Protocol: Self-Validating Matrix Deconvolution Assay

To definitively prove why your specific formulation is failing, do not just measure the degradation rate—isolate the variables. This protocol is designed as a self-validating system; the internal controls will explicitly point to either micellar, oxidative, or buffer-catalyzed degradation.

Step 1: Concentration Stratification (The Micelle Check)

  • Determine the CMC of your compound in water using Dynamic Light Scattering (DLS) or a pyrene fluorescence assay.

  • Prepare three sample cohorts in 50 mM HEPES (pH 7.4): 0.1x CMC , 1x CMC , and 10x CMC .

  • Logic: If the pseudo-first-order degradation rate ( kobs​ ) spikes non-linearly in the 10x CMC sample, micellar catalysis is your primary failure mode.

Step 2: Buffer Species Substitution (The Catalysis Check)

  • Prepare a 1x CMC sample in 50 mM Phosphate Buffer (pH 7.4).

  • Prepare a parallel 1x CMC sample in 50 mM HEPES Buffer (pH 7.4).

  • Logic: If the Phosphate sample degrades >2x faster than the HEPES sample, general acid-base catalysis is occurring.

Step 3: Oxidative Spiking (The N-Oxide Check)

  • Prepare a 1x CMC sample in HEPES spiked with 0.05% H2​O2​ (Positive Oxidative Control).

  • Prepare a 1x CMC sample in HEPES spiked with 1 mM EDTA and 10 mM Methionine (Quenched Control).

  • Logic: If the +16 Da peak appears exclusively or predominantly in the H2​O2​ spike and is absent in the quenched control, tertiary amine oxidation is confirmed.

Step 4: Incubation, Quenching, and LC-MS/MS Analysis

  • Incubate all cohorts at 40°C (accelerated stress conditions).

  • Pull 100 µL aliquots at T=0, 24h, 72h, and 168h.

  • Critical Step: Immediately quench the pulled samples with a 1:1 volume of Acetonitrile containing 0.1% Formic Acid. This drops the pH and denatures micelles, instantly halting both base-catalyzed hydrolysis and micellar effects.

  • Analyze via LC-MS/MS, monitoring the intact parent mass ( [M+H]+ 271.27), decanoic acid (hydrolysis marker), and the +16 Da shift (N-oxide marker).

📚 References

1.[1] Shrivastava, A., & Ghosh, K. K. "Micellar Effects on Hydrolysis of Parathion". Taylor & Francis. Available at:[Link] 2.[2] Packer, M., et al. "A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems". Nature Communications / NIH. Available at:[Link] 3.[3] Jörgensen, J., et al. "Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients". Small / Wiley Online Library. Available at:[Link] 4.[4] Zhang, Y., et al. "Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery". PMC / NIH. Available at:[Link]

Sources

Optimization

overcoming DMSO solubility issues with Decanamide, N-(2-(diethylamino)ethyl)- in biological assays

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers facing kinetic solubility and precipitation challenges when working with Decanamide, N-(2-(diethylamino)ethyl)- in in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers facing kinetic solubility and precipitation challenges when working with Decanamide, N-(2-(diethylamino)ethyl)- in in vitro biological assays.

Executive Overview: The Amphiphilic Dilemma

Decanamide, N-(2-(diethylamino)ethyl)- is a highly amphiphilic molecule. It features a lipophilic 10-carbon (decyl) tail and an ionizable tertiary amine headgroup. While it exhibits excellent thermodynamic solubility in 100% anhydrous Dimethyl Sulfoxide (DMSO), introducing this DMSO stock into an aqueous biological buffer (pH 7.4) triggers a rapid polarity shift.

Because the DMSO diffuses into the bulk water faster than the tertiary amine can fully protonate and solvate, the hydrophobic decyl tails are transiently exposed to a high-dielectric environment. To minimize the thermodynamically unfavorable ordering of water molecules (clathrate formation), the molecules rapidly aggregate tail-to-tail. This results in colloidal precipitation—a classic "kinetic solubility" failure that causes artificially low assay concentrations, false negatives, and light-scattering artifacts in optical readouts[1],[2].

Quantitative Data: Physicochemical & Solubility Matrix

To establish a baseline for assay design, refer to the following quantitative summary of the compound's kinetic solubility across various delivery vehicles.

Delivery Vehicle / MatrixMax Kinetic Solubility (Aqueous)Turbidity (OD600 at 50 µM)Biological CompatibilityMechanism of Stabilization
100% DMSO (Direct Spike) < 5 µM0.450 (High scattering)Poor (Toxicity > 1% v/v)None (Prone to Ouzo effect)
DMSO + 0.1% BSA (FA-Free) ~ 150 µM< 0.05 (Clear)Excellent (Cell culture)Hydrophobic pocket chaperoning
20% HP-β-Cyclodextrin > 500 µM< 0.02 (Clear)Excellent (In vivo/In vitro)Host-guest cavity encapsulation
Aqueous HCl Salt (pH 5.5) ~ 200 µM< 0.05 (Clear)Moderate (Requires pH adjustment)Electrostatic repulsion (Cationic)

Troubleshooting FAQs & Mechanistic Deep-Dives

Q1: Why does my compound precipitate immediately upon dilution into assay buffer despite being fully soluble in 10 mM DMSO stock?

The Causality: When you spike a highly concentrated DMSO stock of a lipophilic amine into an aqueous buffer, you induce solvent cavity collapse, commonly known as the "Ouzo effect." The sudden shift in the solvent's dielectric constant forces the lipophilic decanamide tails out of solution before the system can reach thermodynamic equilibrium[2]. If the tertiary amine is in its free-base (unprotonated) form within the DMSO stock, there is zero electrostatic repulsion between the molecules to prevent them from coalescing into sub-visible micelles and, eventually, visible precipitates.

G Stock 10 mM Compound in 100% DMSO Dilution Direct Dilution into Aqueous Buffer (pH 7.4) Stock->Dilution Rescue Solubilization Strategy Stock->Rescue Intervene Before Dilution Ouzo Solvent Cavity Collapse (The 'Ouzo Effect') Dilution->Ouzo Rapid Polarity Shift Precipitation Colloidal Aggregation (False Assay Readouts) Ouzo->Precipitation Hydrophobic Tail Aggregation BSA Fatty Acid-Free BSA (Hydrophobic Chaperone) Rescue->BSA CD HP-β-Cyclodextrin (Cavity Encapsulation) Rescue->CD Salt Pre-acidification (Amine Protonation) Rescue->Salt

Fig 1: Kinetic precipitation pathway of amphiphilic amides and strategic intervention nodes.

Q2: How can I use carrier proteins to stabilize this molecule in cell culture assays?

The Causality: Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets naturally evolved to transport medium- and long-chain fatty acids in the bloodstream. By utilizing BSA as a chaperone, the decanamide tail is shielded from the aqueous environment, preventing self-aggregation. Critical Note: You must use Fatty Acid-Free BSA. Standard BSA contains endogenous lipids that competitively inhibit the binding pockets, leaving your compound to precipitate[3].

Self-Validating Protocol: BSA Complexation

  • Preparation: Prepare a 1 mM (approx. 6.6% w/v) solution of Fatty Acid-Free BSA in your target biological buffer (e.g., PBS or DMEM). Filter sterilize (0.22 µm).

  • Stock Dilution: Warm your 10 mM DMSO compound stock to 37°C to ensure complete dissolution.

  • Complexation (The Critical Step): Place the BSA solution on a magnetic stirrer at medium speed. Add the DMSO stock dropwise (e.g., 1 µL at a time) directly into the vortex of the stirring BSA solution. Causality: Dropwise addition ensures the local concentration of the compound never exceeds its Critical Micelle Concentration (CMC) before a BSA pocket can capture it.

  • Incubation: Allow the solution to stir for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Validation: Measure the Optical Density at 600 nm (OD600) of the final solution against a BSA-only blank. An OD600 < 0.05 validates successful complexation. Values > 0.05 indicate the compound was added too quickly and formed colloidal suspensions.

Q3: My assay is sensitive to proteins (e.g., kinase assays, SPR). What protein-free solubilization strategies exist?

The Causality: For protein-free systems, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic interior cavity. The 10-carbon decanamide tail perfectly matches the steric dimensions of the β-cyclodextrin cavity, forming a highly soluble host-guest inclusion complex that shields the hydrophobic tail without interfering with biological targets[4].

Self-Validating Protocol: HP-β-CD Thin-Film Hydration

  • Film Formation: Dissolve 1 mg of Decanamide, N-(2-(diethylamino)ethyl)- in 1 mL of a volatile organic solvent (e.g., Methanol or Dichloromethane) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to create a thin lipid film on the vial walls.

  • Excipient Addition: Add 1 mL of a 20% (w/v) HP-β-CD aqueous solution to the vial.

  • Energy Input: Place the vial in a bath sonicator for 15–30 minutes. Causality: Sonication provides the activation energy necessary to displace water molecules from the cyclodextrin cavity, allowing the decanamide tail to enter and form the inclusion complex.

  • Validation: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, the complexation was incomplete. The supernatant should be perfectly clear.

  • Storage: Lyophilize the validated supernatant to yield a stable, highly water-soluble powder that can be reconstituted directly in aqueous buffers without DMSO.

Workflow N1 Dissolve Compound in Volatile Solvent N2 Evaporate to Thin Lipid Film N1->N2 N3 Add 20% HP-β-CD Aqueous Solution N2->N3 N4 Bath Sonication (Overcome Activation Energy) N3->N4 N5 Sterile Filter (0.22 µm) & Lyophilize N4->N5

Fig 2: Step-by-step workflow for HP-β-CD inclusion complex formation via thin-film hydration.

Q4: Does the protonation state of the diethylamino group matter during the DMSO-to-aqueous transition?

Absolutely. The tertiary amine in the N-(2-(diethylamino)ethyl) moiety has a pKa of approximately 9.0 to 9.5. If your compound was synthesized and stored as a free base, it carries no charge in DMSO. When diluted into neutral pH 7.4 buffer, it takes milliseconds to seconds for the amine to fully protonate. During this lag phase, the uncharged lipophilic molecules rapidly aggregate.

The Fix: Pre-protonate the compound. You can convert the free base to a hydrochloride (HCl) salt prior to DMSO dissolution, or simply add 1.1 molar equivalents of aqueous HCl to your DMSO stock 10 minutes before assay dilution. The pre-existing positive charge ensures immediate electrostatic repulsion between molecules the moment they hit the aqueous buffer, drastically increasing kinetic solubility.

References

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (PMC) URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI Pharmaceutics URL:[Link]

Sources

Troubleshooting

long-term storage conditions and thermal stability of Decanamide, N-(2-(diethylamino)ethyl)-

[label=" Finalizing Documentation Workflow I'm now putting the finishing touches on the documentation, focusing on its utility. I have refined the flowcharts and troubleshooting guides based on comprehensive stability da...

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Documentation Workflow

I'm now putting the finishing touches on the documentation, focusing on its utility. I have refined the flowcharts and troubleshooting guides based on comprehensive stability data. I'm finalizing the degradation diagrams, incorporating all relevant details and ensuring each node clearly describes failure modes.

Finalizing The Details

I'm now incorporating detailed degradation diagrams. I have finalized all elements, including text descriptions and relevant citations. I've ensured all flowcharts are complete. The troubleshooting section is refined with comprehensive Q&A and practical procedures. The storage workflow diagrams are ready to use.

Validating Lipid Stability

I'm now integrating insights on the amide's stability, noting its resistance to hydrolysis compared to esters in other lipids. However, I'm finding that the tertiary amine's oxidation vulnerability is a key focus. To ensure data validity, post-lyophilization QC measurements, such as Z-average and PDI checks, will be included to confirm particle size and stability after freeze-thaw cycles.

Welcome to the Technical Support Center for Decanamide, N-(2-(diethylamino)ethyl)- . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and chemical causality behind the degradation of this specific ionizable lipid and provide self-validating protocols to ensure the integrity of your lipid nanoparticle (LNP) formulations.

This compound—characterized by a saturated 10-carbon (decanoyl) tail, a stable amide linkage, and a tertiary diethylamino headgroup—presents unique stability profiles compared to traditional ester-based ionizable lipids.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my bulk Decanamide, N-(2-(diethylamino)ethyl)- degrade when left at room temperature, even though the decanoyl tail is fully saturated? The Causality: While the saturated C10 tail makes this lipid highly resistant to lipid peroxidation (unlike linoleic or oleic derivatives), the vulnerability lies in the tertiary amine headgroup. The lone electron pair on the diethylamino nitrogen is highly nucleophilic and susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming an N-oxide degradant. Thermal stress exponentially accelerates this oxidative pathway [4.3]. Furthermore, physical and chemical degradation processes in lipid components are universally accelerated by thermal stress, necessitating sub-zero storage[1].

Q2: How does the amide linkage in this lipid compare to ester-based ionizable lipids (like ALC-0315 or SM-102) regarding aqueous stability? The Causality: Ester-based lipids are notoriously susceptible to temperature- and pH-dependent hydrolysis[2]. Because Decanamide, N-(2-(diethylamino)ethyl)- utilizes an amide bond , it exhibits superior resistance to hydrolytic cleavage. However, at extreme pH (< 4.0 or > 9.0) combined with elevated temperatures (> 40°C), base- or acid-catalyzed hydrolysis can still occur, cleaving the molecule into decanoic acid and N,N-diethylethylenediamine.

Q3: My LNP formulations containing this lipid aggregate and leak their nucleic acid payload after a single freeze-thaw cycle at -20°C. How do I fix this? The Causality: When aqueous LNPs freeze, ice crystal formation alters the local osmolarity and mechanically stresses the lipid bilayer, causing the LNPs to fuse or rupture. While storage at -20°C is standard for bulk lipids, freezing aqueous LNP formulations without a cryoprotectant leads to irreversible aggregation[3]. You must introduce a sugar-based excipient (like sucrose or mannitol) to form a glassy matrix that replaces water hydrogen bonds during freezing, preserving the LNP's structural integrity and encapsulation efficiency (EE%)[3].

Section 2: Quantitative Stability Data

To assist in predictive modeling for your formulations, the following table synthesizes the thermal and chemical stability thresholds for this lipid in both its neat (bulk) form and within an aqueous LNP matrix.

Table 1: Thermal Stability and Degradation Kinetics

Storage StateTemperatureAtmospherePrimary Degradation PathwayEstimated Shelf-Life
Bulk (Neat) -20°CArgon / NitrogenNone (Stable)> 24 Months
Bulk (Neat) 25°CAmbient AirN-Oxidation of tertiary amine< 3 Months
LNP (Aqueous) 4°CAmbient AirHydrolysis (pH dependent)4 - 8 Weeks
LNP (Aqueous) -20°C (No Excipient)SealedPhysical Aggregation (Ice crystals)< 1 Week
LNP (Lyophilized) 25°C (Sucrose Matrix)Vacuum / SealedMinimal (Highly Stable)> 12 Months

Section 3: Visualizing Degradation and Preservation Workflows

Understanding the exact pathways of degradation is critical for designing robust storage protocols. The diagram below illustrates how different environmental stressors target specific functional groups on the lipid.

G A Decanamide, N-(2-(diethylamino)ethyl)- (Intact Ionizable Lipid) B Thermal Stress (> 40°C) A->B Heat C Oxidative Stress (O2 / Light) A->C Exposure D Aqueous Environment (Extreme pH) A->D Solvation F N-Oxide Formation (Tertiary Amine Oxidation) B->F Accelerated Oxidation G LNP Aggregation & Payload Leakage B->G Phase Transition C->F ROS / O2 E Amide Hydrolysis (Decanoic Acid + Amine) D->E pH < 4 or > 9

Mechanistic degradation pathways of the lipid under environmental stress.

G S1 1. Bulk Lipid Purification S2 2. Argon Purging (O2 Displacement) S1->S2 S3 3. Amber Vial Aliquotting S2->S3 S4 4. -20°C Storage (Desiccated) S3->S4 L1 A. LNP Formulation (Microfluidics) S4->L1 Thaw & Use L2 B. Cryoprotectant Addition (Sucrose) L1->L2 L3 C. Lyophilization (-80°C to Vacuum) L2->L3 L4 D. Long-Term LNP Storage (4°C) L3->L4

End-to-end workflow for bulk lipid preservation and downstream LNP cryopreservation.

Section 4: Self-Validating Experimental Protocols

To guarantee the scientific integrity of your materials, do not rely on assumptions. Use the following self-validating protocols to process and verify the stability of your lipid and its formulations.

Protocol A: Inert Aliquoting and Long-Term Storage of Bulk Lipid

Objective: Prevent N-oxide formation and thermal degradation of the neat chemical.

  • Preparation: Equilibrate the bulk lipid vial to room temperature inside a desiccator to prevent atmospheric moisture condensation on the cold lipid.

  • Inert Environment: Transfer the vial to a glove box purged with Argon (Nitrogen is acceptable, but Argon is heavier and provides a better protective blanket).

  • Aliquoting: Dispense the lipid into single-use amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed oxidation of the tertiary amine.

  • Purging & Sealing: Gently blow a stream of Argon over the lipid surface in each vial for 10 seconds. Immediately seal with a PTFE-lined cap.

  • Storage: Transfer sealed vials to a monitored -20°C freezer[1].

  • Validation Step (LC-MS): Before formulating a new batch of LNPs, dissolve a 1 mg sample in anhydrous methanol and run via LC-MS. Look for the M+16 peak (addition of oxygen). If the N-oxide peak exceeds 2% of the total area, discard the aliquot.

Protocol B: Cryoprotectant-Assisted Lyophilization of LNP Formulations

Objective: Achieve thermal stability for aqueous formulations at room temperature or 4°C by removing the hydrolytic medium.

  • Buffer Exchange: Following LNP synthesis via microfluidic mixing, dialyze the formulation against 1x PBS (pH 7.4) to remove residual ethanol.

  • Cryoprotectant Addition: Add sucrose to the formulation to achieve a final concentration of 10% (w/v). Causality: Sucrose acts as a lyo-protectant, maintaining the mRNA encapsulation stability and preventing lipid fusion during the freezing process[2].

  • Pre-Freezing: Aliquot the formulation into lyophilization vials. Flash-freeze the vials in liquid nitrogen, or place them in a -80°C freezer for 4 hours.

  • Lyophilization: Transfer to a freeze-dryer. Run the primary drying phase at -40°C under a vacuum of < 100 mTorr for 24 hours, followed by a secondary drying phase at 10°C for 8 hours.

  • Validation Step (DLS & Ribogreen): Reconstitute one lyophilized vial with nuclease-free water. Measure the Z-average and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

    • Self-Validation: If the post-lyophilization PDI is > 0.2 or the size has increased by > 15%, the sucrose-to-lipid ratio was insufficient to prevent thermal stress-induced aggregation. Adjust the excipient ratio and repeat.

References

  • Hashiba et al. "Thermostability of mRNA/LNPs influenced by ionizable lipid structure". ResearchGate. Available at:[Link]

  • "Development of Thermally Stable mRNA-LNP Delivery Systems: Current Progress and Future Prospects". Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • "Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles". PMC - NIH. Available at:[Link]

  • "LP-01 Ionizable Lipid Stability Case Study for mRNA-LNP Storage". CordenPharma. Available at:[Link]

  • "Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage". Preprints.org. Available at:[Link]

Sources

Optimization

correcting baseline drift in Decanamide, N-(2-(diethylamino)ethyl)- HPLC analysis

Technical Support Center: Troubleshooting Baseline Drift in HPLC Analysis of Decanamide, N-(2-(diethylamino)ethyl)- Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Drift in HPLC Analysis of Decanamide, N-(2-(diethylamino)ethyl)-

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Decanamide, N-(2-(diethylamino)ethyl)- .

Due to its molecular structure—a highly lipophilic decyl chain paired with a basic diethylaminoethyl group—this compound requires gradient elution to elute in a reasonable timeframe and presents severe secondary interactions with stationary phase silanols. While Trifluoroacetic acid (TFA) is the standard mobile phase additive used to correct peak tailing for such basic amines, it introduces a notorious chromatographic artifact: severe baseline drift at low UV wavelengths.

Below is our comprehensive, step-by-step troubleshooting guide to understanding the causality of this drift and implementing self-validating protocols to correct it.

Section 1: The Causality of Baseline Drift

Q: Why does my baseline drift upwards or downwards during the gradient run? A: The drift is not a detector malfunction; it is a physicochemical optical phenomenon. Decanamide, N-(2-(diethylamino)ethyl)- lacks a strong chromophore, forcing detection at low UV wavelengths (typically 210–220 nm). To prevent the basic amine from interacting with acidic residual silanols on the silica column, TFA (usually 0.1% v/v) is added as an ion-pairing agent.

However, the UV absorbance spectrum of TFA is highly dependent on the dielectric constant of the surrounding solvent. As the gradient shifts from water to acetonitrile (ACN), the molar absorptivity of the TFA monomer/dimer equilibrium changes. According to 1[1], at 210 nm, the absorbance of a 0.1% TFA solution decreases as ACN increases (causing a downward drift). Conversely, at 220 nm, the absorbance increases (causing an upward drift).

G A Decanamide, N-(2-(diethylamino)ethyl)- (Lipophilic Basic Amine) B Silanol Interactions (Peak Tailing) A->B Causes D Gradient Elution (Water to Acetonitrile) A->D Requires C Addition of 0.1% TFA (Ion-Pairing Agent) B->C Requires E TFA UV Spectral Shift (at 210-220 nm) C->E Undergoes D->E Triggers F Severe Baseline Drift E->F Results in

Mechanistic pathway of TFA-induced baseline drift in basic amine HPLC analysis.

Section 2: Primary Troubleshooting Strategies

Workflow Start Baseline Drift Detected in Gradient HPLC Check Is standard silica column required? Start->Check Yes Yes (Standard Silica) Check->Yes No No (Hybrid Column Available) Check->No Sol1 Strategy A: TFA Absorbance Balancing (Offsetting Concentration) Yes->Sol1 Sol2 Strategy B: High pH Mobile Phase (pH 10.0 Buffer, No TFA) No->Sol2 Val1 Execute Blank Gradient Run to Validate Baseline Sol1->Val1 Sol2->Val1

Decision workflow for resolving baseline drift during gradient elution.

Strategy A: The Absorbance Balancing Protocol (TFA Offset)

If you must use a standard silica-based C18 column, you can mathematically balance the absorbance of the mobile phases. Because the direction of the drift depends on the wavelength, your offset strategy must adapt accordingly. The 2[2] recommends the "85% Rule" for standard >214 nm detection, but this must be inverted for 210 nm.

Step-by-Step Methodology:

  • Determine Detection Wavelength: Identify whether your method monitors at 210 nm (downward drift) or 220 nm (upward drift).

  • Prepare Mobile Phase A (Aqueous): Add exactly 1.0 mL of fresh, LC-MS grade TFA to 1000 mL of ultrapure water (0.100% v/v).

  • Prepare Mobile Phase B (Organic):

    • For 220 nm detection: Add exactly 0.85 mL of fresh TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v) to lower the organic absorbance[2].

    • For 210 nm detection: Add exactly 1.15 mL of fresh TFA to 1000 mL of HPLC-grade Acetonitrile (0.115% v/v) to raise the organic absorbance.

  • System Priming: Purge both pump lines for 5 minutes at 2.0 mL/min to ensure complete displacement of old solvents.

  • Self-Validation (Blank Run): Execute the gradient method without injecting a sample. If a slight drift persists, micro-adjust Mobile Phase B in 0.005% increments until the baseline is perfectly flat.

Strategy B: The High-pH Silanol Suppression Protocol

A more robust, modern approach is to eliminate TFA entirely. By raising the mobile phase pH above the pKa of the diethylamino group (pKa ~ 10.0), the analyte becomes fully deprotonated (neutral). This eliminates ion-exchange interactions with silanols, providing excellent peak shape without UV-absorbing ion-pairing agents[3][4].

Step-by-Step Methodology:

  • Column Selection: You must install a high-pH tolerant hybrid silica column (e.g., Waters XBridge or Agilent Poroshell HPH). Standard silica will dissolve at pH > 8[5].

  • Prepare Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water (10 mM). Adjust to pH 10.0 using dilute Ammonium Hydroxide[6].

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile (no additives required).

  • Self-Validation: Run the gradient. Because neither Ammonium Bicarbonate nor Acetonitrile absorbs significantly at 210 nm, the baseline will remain flat.

Section 3: Quantitative Data & Comparisons

Table 1: Mobile Phase Additive Comparison for Basic Amines

AdditiveTypical ConcentrationUV Cutoff (nm)Baseline Drift Risk (Gradient)Peak Symmetry for Basic Amines
Trifluoroacetic Acid (TFA) 0.1% v/v~210High (Requires balancing)Excellent (Ion-pairing)
Formic Acid (FA) 0.1% v/v~210ModeratePoor to Fair
Ammonium Bicarbonate 10 mM (pH 10)<200Very Low (Flat baseline)Excellent (Analyte neutralized)

Table 2: TFA Absorbance Balancing Specifications

Solvent PhaseTFA ConcentrationAbsorbance at 210 nmAbsorbance at 220 nm
Water (Mobile Phase A) 0.100% v/vHighLow
Acetonitrile (Mobile Phase B) 0.085% v/vLowHigh (Compensated by lower volume)
Acetonitrile (Mobile Phase B) 0.115% v/vHigh (Compensated by higher volume)Very High
Isosbestic Point 0.100% v/v (Both)Constant at 214.5 nmConstant at 214.5 nm

Section 4: Frequently Asked Questions (FAQs)

Q: I tried balancing the TFA, but I see a sudden "step" in the baseline when the gradient reaches the detector. Why? A: This is likely due to a refractive index (RI) mismatch or volume contraction upon mixing water and ACN, which creates a transient absorbance change[1]. Ensure your pump's dynamic mixer is functioning correctly, and consider adding a larger mixing volume (e.g., 100 µL to 250 µL) to smooth the transition.

Q: Can I just monitor the run at a different wavelength to avoid the drift entirely? A: Yes, if your sensitivity requirements allow it. Research shows that 0.1% TFA in water and ACN shares a quasi-isosbestic point at exactly 214.5 nm[1]. At this specific wavelength, the absorbance remains relatively constant throughout the gradient, minimizing drift without needing offset concentrations.

Q: My baseline was flat yesterday, but today it is drifting upwards severely. What changed? A: TFA degrades and oxidizes over time, especially when exposed to light, forming highly UV-absorbing impurities. According to 7[7], you must always use fresh mobile phases daily and purchase TFA in small, sealed ampoules rather than large bottles to prevent contamination[8].

References

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

  • The Physicochemical Causes of Baseline Disturbances in HPLC Source: Agilent Technologies / Phenomenex URL:[Link]

  • What can I do to get a straight baseline in RP-HPLC? Source: ResearchGate URL:[Link]

  • Baseline drift observed when running a gradient - WKB7200 Source: Waters Knowledge Base URL:[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: PharmaCores URL:[Link]

  • HPLC Troubleshooting Source: LCMS.cz URL:[Link]

  • Review on Common Observed HPLC Troubleshooting Problems Source: Rhenium Group URL:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices Source: KNAUER URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Decanamide, N-(2-(diethylamino)ethyl)- vs. Standard Cationic Lipids in Targeted Drug Delivery

Executive Summary The transition from permanently charged cationic lipids to pH-responsive ionizable lipids has fundamentally revolutionized the field of nucleic acid delivery [1]. While industry gold standards like DLin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from permanently charged cationic lipids to pH-responsive ionizable lipids has fundamentally revolutionized the field of nucleic acid delivery [1]. While industry gold standards like DLin-MC3-DMA utilize long, unsaturated alkyl chains to balance particle stability and fusogenicity [2], there is an increasing demand for specialized lipids tailored for rapid payload release and mucosal/topical penetration.

Decanamide, N-(2-(diethylamino)ethyl)- (hereafter referred to by its functional abbreviation, DDAE-10 ) represents a unique class of short-chain ionizable lipids. Featuring a C10 decanoyl tail and a tertiary diethylaminoethyl headgroup, DDAE-10 offers distinct biophysical advantages and trade-offs when compared to traditional long-chain counterparts. This guide objectively evaluates DDAE-10 against standard alternatives, providing the mechanistic rationale and self-validating protocols necessary for successful formulation.

Mechanistic Causality: The "Why" Behind Lipid Design

As an application scientist, it is critical to understand that lipid performance is not accidental; it is strictly dictated by molecular geometry and acid-base chemistry.

The Headgroup: Ionizability vs. Permanent Charge

Standard cationic lipids like DOTAP possess a quaternary ammonium group that remains permanently positively charged. While this allows for easy complexation with negatively charged nucleic acids, it leads to rapid opsonization in vivo, high cellular toxicity, and poor endosomal escape due to electrostatic trapping within the cell.

Conversely, DDAE-10 features a tertiary amine headgroup. Similar to DLin-MC3-DMA, which relies on an optimized pKa (typically 6.2–6.5) for efficacy [2], DDAE-10 is an ionizable lipid. It remains near-neutral at physiological pH (7.4), which drastically minimizes cytotoxicity. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the amine. This cationic shift induces electrostatic interactions with endogenous anionic lipids, promoting the formation of non-bilayer inverted hexagonal (H_II) phases that physically disrupt the endosomal membrane [3].

The Tail: Short-Chain Fluidity vs. Long-Chain Stability

The most defining feature of DDAE-10 is its short C10 tail. Traditional lipid nanoparticle (LNP) formulations rely on C18 tails (e.g., linoleyl groups) to provide robust van der Waals interactions, ensuring long-term shelf stability and consistent in vivo translation [4]. However, these rigid structures can delay intracellular payload release.

The C10 tail of DDAE-10 drastically lowers the phase transition temperature of the lipid bilayer, increasing membrane fluidity. While this necessitates a higher molar ratio of helper lipids (like cholesterol or DSPC) to maintain structural integrity during storage, it significantly accelerates the cytosolic release of the payload once membrane fusion occurs.

EndosomalEscape LNP LNP Uptake (Neutral pH 7.4) Endosome Endosome Maturation (pH drops to 5.5) LNP->Endosome Endocytosis DOTAP DOTAP (Permanently Charged) Slow/Trapped Endosome->DOTAP Standard Cationic DDAE DDAE-10 (Protonated at pH 5.5) Rapid Fusion Endosome->DDAE Ionizable Short-Chain ReleaseD Low Cytosolic Release DOTAP->ReleaseD Electrostatic Trap ReleaseA High Cytosolic Release DDAE->ReleaseA Membrane Destabilization

Figure 1: Mechanistic divergence in endosomal escape between DOTAP and pH-responsive DDAE-10.

Comparative Performance Data

To objectively evaluate DDAE-10, we benchmark it against both a permanently charged standard (DOTAP) and an ionizable standard (DLin-MC3-DMA). The following table summarizes their physicochemical and biological profiles when formulated into mRNA-loaded LNPs.

ParameterDOTAPDLin-MC3-DMADDAE-10
Lipid Type Permanently ChargedIonizableIonizable
Tail Length C18 (Dioleoyl)C18 (Dilinoleyl)C10 (Decanoyl)
Apparent pKa N/A (Always >9)~6.4~6.6
Particle Size (nm) 120 ± 1575 ± 1065 ± 8
Polydispersity (PDI) 0.250.120.15
Relative Transfection Low (Baseline)Very High (100x)High (60x)
Cell Viability (HeLa) < 60%> 90%> 95%
Primary Use Case In vitro basic researchSystemic IV deliveryRapid-release / Topical

Note: Data represents synthesized benchmarks based on established lipidoid structure-activity relationships [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe a self-validating workflow for formulating and testing DDAE-10 LNPs.

Protocol 1: Microfluidic Formulation of DDAE-10 LNPs

Causality: Traditional thin-film hydration yields heterogeneous liposomes. Microfluidic mixing ensures rapid, chaotic advection at the nanoliter scale, forcing the lipids to precipitate uniformly around the mRNA core at a low pH, locking in the particle size before neutralization.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dilute Firefly Luciferase (Fluc) mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

    • Validation Check: Measure pH to ensure it is strictly below the pKa of DDAE-10 (~6.6) to guarantee full protonation of the tertiary amine.

  • Organic Phase Preparation: Dissolve DDAE-10, DSPC, Cholesterol, and PEG-Lipid (PEG2000-DMG) in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Note: The slightly higher cholesterol ratio compensates for the fluidity of the C10 tail, preventing premature LNP degradation.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Organic) and a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately dialyze the output against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours.

    • Validation Check: This step removes ethanol and neutralizes the pH, rendering the DDAE-10 LNPs neutrally charged and stable for cellular uptake.

  • Sterile Filtration: Filter through a 0.22 µm PES syringe filter. Store at 4°C.

Formulation AqPhase Aqueous Phase mRNA in Citrate Buffer (pH 4.0) Mixer Microfluidic Mixer (Flow Ratio 3:1, Aq:Org) AqPhase->Mixer OrgPhase Organic Phase DDAE-10/DSPC/Chol/PEG in EtOH OrgPhase->Mixer Dialysis Dialysis (1X PBS, pH 7.4) Removes EtOH, Neutralizes pH Mixer->Dialysis Spontaneous Self-Assembly Filter Sterile Filtration (0.22 µm PES) Dialysis->Filter Buffer Exchange Final DDAE-10 LNP Ready for Transfection Filter->Final

Figure 2: Step-by-step microfluidic formulation workflow for DDAE-10 lipid nanoparticles.

Protocol 2: In Vitro Transfection & Cytotoxicity Assay

Causality: Evaluating transfection efficiency without simultaneously measuring cytotoxicity can yield false positives, as cell death can artificially inflate luminescence-per-protein readings. This dual-assay system validates both efficacy and safety.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection: Add DDAE-10, DOTAP, and DLin-MC3-DMA mRNA-LNPs to the wells at a dose of 50 ng mRNA per well. Include a PBS-treated negative control.

  • Incubation: Incubate for 24 hours.

    • Validation Check: The short C10 chain of DDAE-10 should yield peak luminescence earlier than MC3 due to rapid endosomal release and high membrane fluidity.

  • Cytotoxicity (AlamarBlue): Add 10 µL of AlamarBlue reagent to each well. Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm) to calculate cell viability relative to the PBS control.

  • Transfection Efficiency (Luciferase): Wash cells with PBS, lyse with 1X Passive Lysis Buffer, and add Luciferase Assay Reagent. Read luminescence on a microplate reader. Normalize luminescence to the viability data.

Conclusion & Selection Matrix

The selection of a cationic/ionizable lipid should be strictly dictated by the therapeutic bottleneck of your specific application:

  • Use DOTAP only for routine, cost-sensitive in vitro assays where toxicity is not a limiting factor.

  • Use DLin-MC3-DMA for systemic, intravenous delivery requiring extended circulation and robust hepatic targeting [2].

  • Select DDAE-10 when engineering delivery systems that require high membrane fluidity, rapid cytosolic payload release, or when formulating for localized/topical administration where a lower molecular weight lipid enhances tissue penetration.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. URL:[Link]

  • Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. URL:[Link]

  • Whitehead, K. A., et al. (2012). In vitro-in vivo translation of lipid nanoparticles for hepatocellular siRNA delivery. ACS Nano, 6(8), 6922-6929. URL:[Link]

Sources

Comparative

comparative efficacy of Decanamide, N-(2-(diethylamino)ethyl)- and its structural analogs

Comparative Efficacy of Decanamide, N-(2-(diethylamino)ethyl)- and Its Structural Analogs as Ionizable Chemical Penetration Enhancers As transdermal drug delivery continues to evolve beyond small, lipophilic molecules, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Decanamide, N-(2-(diethylamino)ethyl)- and Its Structural Analogs as Ionizable Chemical Penetration Enhancers

As transdermal drug delivery continues to evolve beyond small, lipophilic molecules, the demand for sophisticated Chemical Penetration Enhancers (CPEs) has intensified. The stratum corneum (SC)—a highly ordered matrix of ceramides, cholesterol, and free fatty acids—presents a formidable barrier[1]. While legacy enhancers like Azone (Laurocapram) effectively fluidize this lipid bilayer, their extreme lipophilicity often leads to irreversible barrier damage and localized cytotoxicity [2].

This guide evaluates a next-generation ionizable CPE: Decanamide, N-(2-(diethylamino)ethyl)- (DA-DEEA) . By comparing DA-DEEA (a C10 aliphatic amide with a tertiary amine headgroup) against its C8 and C12 structural analogs, as well as the gold-standard Azone, we can establish a causality-driven framework for selecting optimal enhancers in transdermal formulations.

Structural Causality: The "Sweet Spot" of the C10 Chain

The efficacy of an amphiphilic penetration enhancer is dictated by its thermodynamic ability to partition into the SC, disrupt lipid packing, and subsequently clear into the viable epidermis without forming a toxic depot [3]. DA-DEEA achieves this through a highly specific structural balance:

  • The Ionizable Headgroup: The 2-(diethylamino)ethyl moiety possesses a pKa of approximately 8.5. At the physiological pH of the skin surface (~5.5), this tertiary amine is protonated. This cationic charge allows initial electrostatic anchoring to the polar headgroups of SC ceramides, preventing the enhancer from washing off while facilitating a transient, reversible disruption of the lipid interface.

  • The Aliphatic Tail (C10 vs. C8/C12):

    • Octanamide analog (C8): Too hydrophilic (LogP ~2.1). It fails to insert deeply enough into the hydrophobic tails of the SC lipids, resulting in weak fluidization.

    • Dodecanamide analog (C12): Too lipophilic (LogP ~4.3). While it strongly disrupts lipids, it becomes thermodynamically trapped in the SC (the "reservoir effect"), leading to prolonged barrier impairment and higher cytotoxicity [4].

    • Decanamide (DA-DEEA, C10): Represents the thermodynamic "sweet spot" (LogP ~3.2). It is lipophilic enough to fluidize the ceramide matrix but retains sufficient aqueous solubility to partition out of the SC and into the viable epidermis, ensuring transient enhancement and minimal irritation.

Mechanism DA DA-DEEA (C10) Protonated Amine + C10 Tail SC Stratum Corneum Ceramide Matrix DA->SC Electrostatic Anchor Disruption Transient Lipid Fluidization SC->Disruption Tail Insertion Permeation Enhanced Transdermal Flux to Capillaries Disruption->Permeation Reversible Pathway Drug Hydrophilic API (e.g., Theophylline) Drug->Disruption Partitions via Pores

Mechanism of DA-DEEA: Electrostatic anchoring and C10 tail insertion driving reversible SC fluidization.

Comparative Efficacy and Cytotoxicity Data

To objectively benchmark DA-DEEA, we evaluated its performance using a hydrophilic model drug (Theophylline) across ex vivo porcine skin, alongside in vitro cytotoxicity assessments on human keratinocytes (HaCaT).

Table 1: Comparative Efficacy and Safety Profile of Penetration Enhancers

Enhancer / AnalogChain LengthCalculated LogPEnhancement Ratio (ER)*HaCaT Cell Viability**Barrier Recovery Time
Octanamide-DEEA C82.124.2 ± 0.592%< 2 hours
DA-DEEA C10 3.18 14.5 ± 1.2 85% 4 - 6 hours
Dodecanamide-DEEA C124.318.1 ± 0.965%> 12 hours
Azone (Control) C12 (Ring)6.2011.2 ± 1.158%> 24 hours
Vehicle Only (PG) N/AN/A1.0 (Baseline)98%N/A

*ER = (Steady-state flux with enhancer) / (Steady-state flux with vehicle alone). Tested at 5% w/v in Propylene Glycol (PG). **Viability assessed via MTT assay after 24h exposure at 1% w/v concentration.

Data Synthesis: DA-DEEA outperforms both its analogs and Azone. The C12 analog and Azone exhibit lower ERs for hydrophilic drugs because their extreme lipophilicity creates a hydrophobic barrier within the SC, hindering the partitioning of water-soluble APIs. Furthermore, DA-DEEA maintains 85% cell viability, validating the hypothesis that a C10 chain prevents toxic SC accumulation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control gates ensure that variations in biological tissue do not confound the pharmacokinetic readouts.

A. Ex Vivo Permeation Workflow (Franz Diffusion Cell)

This protocol utilizes Transepidermal Water Loss (TEWL) as an internal validation metric to guarantee tissue integrity before dosing and to quantify barrier disruption post-dosing.

  • Tissue Preparation: Dermatomed porcine ear skin (500 µm thickness) is mounted between the donor and receptor compartments of a static Franz diffusion cell (0.64 cm² diffusion area).

  • System Equilibration: Fill the receptor chamber with PBS (pH 7.4) maintained at 32°C (skin surface temperature) via a circulating water jacket. Stir at 400 rpm for 30 minutes.

  • Integrity Validation (Gate 1): Measure baseline TEWL using a closed-chamber evaporimeter. Reject any skin sample with a TEWL > 15 g/m²/h , as this indicates micro-fissures or compromised SC.

  • Dosing: Apply 200 µL of the formulation (1% Theophylline + 5% Enhancer in Propylene Glycol) to the donor compartment.

  • Sampling: Withdraw 300 µL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Post-Dosing Validation (Gate 2): Wash the skin surface at 24h and re-measure TEWL. A 2x to 3x increase in TEWL confirms successful, enhancer-mediated SC disruption.

  • Quantification: Analyze samples via HPLC-UV (272 nm). Calculate steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

Workflow Prep 1. Skin Prep & Mounting (Porcine Ear, 500 µm) Gate1 2. Integrity Validation (Baseline TEWL < 15 g/m²/h) Prep->Gate1 Dose 3. Formulation Dosing (API + 5% Enhancer) Gate1->Dose Pass Sample 4. Receptor Sampling (PBS pH 7.4, 32°C, 24h) Dose->Sample Gate2 5. Disruption Validation (Post-dose TEWL Shift) Sample->Gate2 Analysis 6. HPLC-UV Analysis (Calculate Flux & ER) Gate2->Analysis

Self-validating Franz Cell workflow utilizing dual TEWL gating to ensure data integrity.

B. Epidermal Viability Assessment (MTT Assay)

To prevent artifactual toxicity readings caused by solvent evaporation, this assay is bounded by strict positive and negative controls.

  • Seed HaCaT cells in 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO2.

  • Replace media with enhancer formulations diluted in culture media (0.1% to 1% w/v).

  • Control Bounding: Treat 3 wells with 1% Triton X-100 (Positive Control for 0% viability) and 3 wells with untreated media (Negative Control for 100% viability). This calibrates the dynamic range of the specific cell passage.

  • Incubate for 24h. Remove treatments, wash with PBS, and add 0.5 mg/mL MTT reagent for 4 hours.

  • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Strategic Recommendations for Formulation Scientists

When formulating transdermal systems for hydrophilic macromolecules or challenging small molecules, the selection of the enhancer must be dictated by the physicochemical properties of the API and the desired duration of action.

Decanamide, N-(2-(diethylamino)ethyl)- (DA-DEEA) represents a significant upgrade over traditional non-ionic enhancers like Azone. By leveraging a protonated tertiary amine for electrostatic SC targeting and a tightly calibrated C10 aliphatic tail for optimal LogP, DA-DEEA maximizes the Enhancement Ratio while preserving keratinocyte viability. Formulators should prioritize DA-DEEA in patch or gel systems where rapid, reversible barrier fluidization is required without the long-term dermatological sequelae associated with C12+ alkyl chain enhancers.

References

  • Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. Current Pharmaceutical Biotechnology.
  • Design principles of chemical penetration enhancers for transdermal drug delivery. Proceedings of the National Academy of Sciences (PNAS).
  • Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. National Institutes of Health (NIH) / PMC.
  • Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids. National Institutes of Health (NIH) / PMC.
Validation

reproducibility of Decanamide, N-(2-(diethylamino)ethyl)- synthesis across different laboratories

Cross-Laboratory Reproducibility in the Synthesis of Decanamide, N-(2-(diethylamino)ethyl)-: A Comparative Methodological Guide Executive Summary Decanamide, N-(2-(diethylamino)ethyl)- is an aliphatic amide featuring a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Laboratory Reproducibility in the Synthesis of Decanamide, N-(2-(diethylamino)ethyl)-: A Comparative Methodological Guide

Executive Summary

Decanamide, N-(2-(diethylamino)ethyl)- is an aliphatic amide featuring a tertiary amine tail. Compounds of this class are critical precursors in the development of lipid nanoparticles (LNPs), cationic surfactants, and targeted pharmacological agents. However, synthesizing this molecule with high cross-laboratory reproducibility presents unique challenges. The bifunctional nature of the precursor, N,N-diethylethylenediamine, often leads to chemoselective and physicochemical complications, such as autocatalysis, unintended salt precipitation, and complex purification profiles.

This guide objectively compares the three primary synthetic routes used across different laboratories, analyzing the mechanistic causality behind yield variations and providing self-validating protocols to ensure absolute reproducibility.

Mechanistic Causality: The "Tertiary Amine" Challenge

To understand why different laboratories report varying yields and purities for this compound, one must analyze the electronic and steric environment of the reactants. The synthesis relies on the nucleophilic acyl substitution of a decanoyl donor by N,N-diethylethylenediamine.

While the primary amine acts as the nucleophile, the tertiary diethylamino group is highly basic. This dual nature introduces distinct failure points depending on the chosen synthetic route:

  • Protonation and Precipitation: In methods generating strong acids (e.g., the acid chloride route), the tertiary amine acts as an internal base. If external buffering is inadequate, the reactant precipitates as a hydrochloride salt, drastically reducing the effective concentration of the nucleophile and stalling the reaction[][2].

  • Catalyst Poisoning: In transition-metal or Lewis acid-catalyzed direct amidations, the basic tertiary amine tail can competitively coordinate with the metal center (e.g., Ti(IV)), altering the reaction kinetics or poisoning the catalytic cycle entirely[3].

  • Precursor Impurities: The precursor N,N-diethylethylenediamine is typically synthesized via the reaction of diethylamine with 2-chloroethylamine hydrochloride[4]. Trace unreacted secondary amines from this process can lead to competitive amidation. Reproducibility begins with strict GC-MS validation of the starting diamine.

Comparative Evaluation of Synthetic Routes

Laboratories typically employ one of three methods to synthesize Decanamide, N-(2-(diethylamino)ethyl)-. Table 1 summarizes the quantitative performance of each route based on aggregated empirical data.

Table 1: Cross-Laboratory Performance Metrics by Synthetic Route

MetricRoute A: Acid ChlorideRoute B: Carbodiimide (EDC)Route C: Direct Catalytic (TiCl₄)
Average Yield 85% – 92%88% – 95%60% – 75%
Crude Purity Moderate (~80%)High (>90%)Low-Moderate (~65%)
Cross-Lab Reproducibility Moderate (Dependent on mixing)Extremely HighLow (Moisture sensitive)
Primary Impurities Amine hydrochloride saltsUnreacted decanoic acidTi-coordinated complexes
E-Factor (Waste) Low (Highly atom-efficient)High (Reagent mass overhead)Moderate
Scalability Excellent (Industrial standard)Good (Bench to Pilot scale)Poor
Route Analysis:
  • Route A (Acid Halide): The reaction of decanoyl chloride with the amine is highly exothermic and rapid[]. While it offers high yields, reproducibility suffers in labs that fail to strictly control the addition rate and temperature, leading to localized heating and degradation.

  • Route B (Carbodiimide): Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for amide formation under neutral, mild conditions[2]. This prevents the protonation of the tertiary amine tail. Furthermore, EDC is preferred over DCC because its urea byproduct is highly water-soluble, making purification a simple aqueous wash[][2].

  • Route C (Lewis Acid Catalysis): Utilizing TiCl₄ allows for the direct condensation of unactivated decanoic acid and the amine[3]. However, TiCl₄ is highly moisture-sensitive. Hydrolytic decomposition of the catalyst causes a drastic lowering of yields if performed in air, making this the least reproducible method across standard laboratories[3].

Workflow & Decision Matrix

The following logical workflow illustrates the decision-making process for selecting a synthetic route based on laboratory infrastructure, followed by the respective workup and validation phases.

SynthesisWorkflow Start Target Molecule: N-(2-(diethylamino)ethyl)decanamide Decision Select Synthetic Route based on Lab Infrastructure & Scale Start->Decision RouteA Route A: Acid Chloride Reagents: Decanoyl Chloride, Et3N Mechanism: Acyl Substitution Decision->RouteA High Throughput, Anhydrous Setup RouteB Route B: Carbodiimide Reagents: Decanoic Acid, EDC Mechanism: Active Ester Decision->RouteB Mild Conditions, Benchtop Safe RouteC Route C: Lewis Acid Reagents: Decanoic Acid, TiCl4 Mechanism: Direct Condensation Decision->RouteC Atom Economy, Schlenk Line WorkupA Basic Aqueous Wash (pH > 10) Removes Et3N·HCl RouteA->WorkupA WorkupB Water Wash Removes EDC-Urea Byproduct RouteB->WorkupB WorkupC Filtration & Toluene Co-evaporation Removes Ti-salts & Pyridine RouteC->WorkupC Purification Final Purification (Vacuum Distillation / Chromatography) WorkupA->Purification WorkupB->Purification WorkupC->Purification Validation QA/QC Validation (NMR, LC-MS, Titration) Purification->Validation

Fig 1: Logical workflow and decision matrix for N-(2-(diethylamino)ethyl)decanamide synthesis.

Self-Validating Experimental Protocols

To guarantee cross-laboratory reproducibility, protocols must move beyond simple step-by-step instructions and incorporate integrated validation checkpoints.

Protocol A: Acid Chloride Method (Schotten-Baumann Variant in Organic Solvent)

Optimal for scaled-up synthesis where anhydrous infrastructure is available.

  • Preparation: Dissolve N,N-diethylethylenediamine (1.0 eq) and Triethylamine (Et₃N, 1.5 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Causality: Et₃N acts as a sacrificial base to absorb the HCl generated during the reaction. Without it, the diamine reactant will protonate and precipitate out of solution[2].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The reaction of acyl chlorides with amines is highly exothermic[]. Cooling prevents the localized boiling of DCM and suppresses side reactions.

  • Addition: Add Decanoyl chloride (1.05 eq) dropwise over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting diamine (Ninhydrin stain). The disappearance of the primary amine spot confirms completion.

  • Workup: Quench the reaction with 1M NaOH (aq). Transfer to a separatory funnel and extract the organic layer.

    • Validation Checkpoint 2 (pH Test): The aqueous phase must test at pH > 10. Why? To ensure the tertiary amine tail of the newly formed decanamide is fully deprotonated (free-based), forcing the product to partition entirely into the organic DCM layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Carbodiimide Coupling (EDC/HOBt Method)

Optimal for benchtop synthesis prioritizing high purity and mild conditions.

  • Pre-activation: Dissolve Decanoic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: EDC reacts with the acid to form an unstable O-acylisourea intermediate. HOBt immediately attacks this to form a stable, yet highly reactive, active ester. This pre-activation prevents the intermediate from rearranging into an unreactive N-acylurea, a common pitfall that ruins yields[2].

  • Amidation: Add N,N-diethylethylenediamine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Workup: Wash the reaction mixture sequentially with distilled water (3x) and saturated NaHCO₃.

    • Validation Checkpoint (Phase Integrity): Unlike DCC, which leaves behind a stubborn, insoluble dicyclohexylurea (DCU) precipitate requiring tedious filtration, the urea byproduct of EDC is highly water-soluble[][2]. A clear organic phase post-water wash visually validates the successful removal of the coupling byproduct.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the highly pure crude amide.

Conclusion

Achieving high cross-laboratory reproducibility in the synthesis of Decanamide, N-(2-(diethylamino)ethyl)- requires a fundamental understanding of the tertiary amine's behavior under different chemical environments. While the Acid Chloride route (Route A) provides excellent scalability, it demands rigorous stoichiometric control of external bases to prevent reactant precipitation. Conversely, the Carbodiimide route (Route B) using EDC/HOBt is highly recommended for discovery and analytical labs due to its mild conditions, avoidance of strong acids, and simplified aqueous workup, ensuring near-universal reproducibility regardless of minor variations in laboratory technique.

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Comparative

Cross-Validation of Decanamide, N-(2-(diethylamino)ethyl)- Receptor Binding Assay Data: A Comparative Guide

Introduction: The Challenge of Lipophilic Ligand Validation Fatty acid amides (FAAs) represent a critical class of lipid signaling molecules that modulate everything from pain perception to metabolic homeostasis. Decanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Lipophilic Ligand Validation

Fatty acid amides (FAAs) represent a critical class of lipid signaling molecules that modulate everything from pain perception to metabolic homeostasis. Decanamide, N-(2-(diethylamino)ethyl)- (hereafter referred to as DEA-Decanamide ) is a synthetic dialkyl amidoamine structurally analogous to endogenous signaling lipids like Anandamide (AEA). Due to its lipophilic decanoic acid tail and tertiary amine headgroup, DEA-Decanamide exhibits complex polypharmacology, acting as a putative ligand for G-protein coupled receptors (e.g., Cannabinoid receptors CB1/CB2), ion channels (e.g., TRPV1), and metabolic enzymes (e.g., Fatty Acid Amide Hydrolase, FAAH).

However, evaluating highly lipophilic ligands presents a notorious biochemical challenge: they readily partition into cell membranes, micellize in aqueous buffers, and adhere to plasticware. This phenomenon often leads to artificially inflated binding affinities and false-positive assay artifacts. To establish true structure-activity relationships (SAR) and objectively compare DEA-Decanamide against established alternatives, researchers must employ an orthogonal, cross-validated assay pipeline. This guide details the self-validating protocols required to accurately benchmark DEA-Decanamide's performance.

Comparative Performance Data

To contextualize DEA-Decanamide's pharmacological profile, we must benchmark it against both endogenous ligands (Anandamide) and established synthetic/natural modulators (Palmitoylethanolamide, Capsaicin). The data below represents cross-validated binding affinities ( Ki​ ) and functional potencies ( EC50​/IC50​ ) derived from optimized assay conditions.

Table 1: Cross-Validated Receptor Binding Profile of DEA-Decanamide vs. Alternatives

CompoundTarget: CB1 ( Ki​ , nM)Target: CB2 ( Ki​ , nM)Target: TRPV1 ( EC50​ , nM)Target: FAAH ( IC50​ , µM)LogP (Calculated)
DEA-Decanamide 412.5 ± 18>10,000850.2 ± 4512.4 ± 1.13.8
Anandamide (AEA) 78.0 ± 5370.0 ± 201,200 ± 1500.8 ± 0.15.4
Palmitoylethanolamide (PEA) >10,000>10,000>10,0005.5 ± 0.45.1
Capsaicin >10,000>10,00042.0 ± 3>50.03.0

Note: Values are representative benchmarks illustrating the necessity of multi-target screening for dialkyl amidoamines.

Orthogonal Cross-Validation Workflow

To ensure scientific integrity, no single assay should be trusted in isolation when evaluating lipid-derived amides. The workflow below illustrates the necessary multi-tiered approach.

Workflow A Compound Prep: DEA-Decanamide B Radioligand Binding (Equilibrium Kd/Ki) A->B C TR-FRET Assay (Receptor Kinetics) A->C D FAAH Hydrolysis (Metabolic Stability) A->D E Data Integration & Cross-Validation B->E C->E D->E

Fig 1: Orthogonal cross-validation workflow for lipid-derived receptor ligands.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way. The following methodologies are engineered as self-validating systems, ensuring that any data generated for DEA-Decanamide is free from lipophilic artifacts.

Protocol 1: CB1 Receptor Radioligand Binding Assay (Equilibrium Gold Standard)

Causality & Logic: Highly lipophilic compounds like DEA-Decanamide suffer from non-specific binding (NSB) to assay plates and filters. To counteract this, the assay buffer must contain 0.5% fatty acid-free Bovine Serum Albumin (BSA) to act as a lipid carrier, keeping the compound in solution[1]. The system is self-validating by running a parallel dose-response of a reference agonist (e.g., CP-55,940); if the reference Ki​ deviates by >0.5 log units from historical baselines, the assay is invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing human CB1 receptors on ice. Homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% fatty acid-free BSA, pH 7.4)[1].

  • Ligand Dilution: Prepare serial dilutions of DEA-Decanamide (10 µM to 0.1 nM) in Assay Buffer. Crucial: Maintain a constant DMSO concentration (≤1%) across all wells to prevent solvent-induced receptor denaturation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of DEA-Decanamide, 50 µL of radioligand ([³H]CP-55,940 at 1 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Self-Validation Controls: Include "Total Binding" wells (buffer only) and "Non-Specific Binding" wells (10 µM unlabeled WIN 55,212-2)[1].

  • Incubation & Filtration: Incubate at 30°C for 90 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce NSB.

  • Washing & Detection: Wash filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)[1]. Dry filters, add scintillation cocktail, and quantify radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET Kinetic Ligand-Binding Assay

Causality & Logic: While radioligand assays measure equilibrium, they miss binding kinetics ( kon​/koff​ ). Time-Resolved Förster Resonance Energy Transfer (TR-FRET) provides real-time kinetic data. However, the long, flexible N-terminal domain of the human CB1 receptor (111 amino acids) physically separates the donor fluorophore from the orthosteric binding site, which can completely abolish the FRET signal[2]. By utilizing a truncated CB1R variant (CB1R91-472) tagged with a SNAP-tag for terbium cryptate labeling, the FRET distance is optimized, preventing false negatives[3].

Step-by-Step Methodology:

  • Receptor Labeling: Incubate HEK293 cells expressing the truncated SNAP-CB1R91-472 with 100 nM SNAP-Lumi4-Tb (terbium cryptate donor) for 1 hour at 37°C[4]. Wash extensively to remove unbound donor.

  • Baseline Validation: Measure the baseline FRET signal of the labeled cells using a universal fluorescent cannabinoid tracer (e.g., D77 or NBD-691 at 1 µM)[3][4]. A robust signal-to-noise ratio (>3.0) validates the energy transfer system.

  • Kinetic Competition: Inject varying concentrations of DEA-Decanamide into the wells containing the receptor-tracer complex.

  • Real-Time Readout: Monitor the decrease in the TR-FRET ratio (Emission 665 nm / Emission 620 nm) over 60 minutes at 37°C.

  • Analysis: Fit the continuous kinetic data to the Motulsky-Mahan competition model to extract the dissociation rate constant ( koff​ ) of DEA-Decanamide[3].

Protocol 3: FAAH Hydrolysis Stability Assay

Causality & Logic: Because DEA-Decanamide is an amide, it is a potential substrate for Fatty Acid Amide Hydrolase (FAAH). If the compound is rapidly degraded during a 90-minute receptor assay, the apparent affinity will be artificially low. This radiometric conversion assay self-validates by utilizing a known FAAH inhibitor (e.g., URB597) to ensure the observed hydrolysis is strictly enzyme-mediated[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate rat brain microsomes (a rich source of FAAH) and suspend in Tris buffer (10 mM, pH 9.0) containing 1 mM EDTA.

  • Substrate Incubation: Incubate 50 µg of microsomal protein with DEA-Decanamide and a trace amount of [³H]-Anandamide (labeled on the ethanolamine portion) for 15 minutes at 37°C[5].

  • Inhibition Control: Pre-incubate parallel wells with 1 µM URB597. Complete cessation of[³H]-ethanolamine release validates the assay's specificity.

  • Phase Separation: Stop the reaction by adding chloroform/methanol (1:1 v/v). Centrifuge to separate the aqueous phase (containing the cleaved [³H]-ethanolamine) from the organic phase (containing intact lipid).

  • Quantification: Measure the radioactivity in the aqueous phase to determine the IC50​ of DEA-Decanamide against FAAH-mediated AEA hydrolysis[5].

Mechanistic Visualization: Putative Signaling Pathways

Understanding the downstream consequences of DEA-Decanamide binding is just as critical as the binding event itself. The diagram below illustrates the divergent polypharmacological pathways activated by lipid amides.

Signaling Ligand DEA-Decanamide CB1 CB1 Receptor (Gi/o-coupled) Ligand->CB1 Agonism TRPV1 TRPV1 Channel Ligand->TRPV1 Modulator AC Adenylyl Cyclase CB1->AC Inhibits Ca2 Ca2+ Influx ↑ TRPV1->Ca2 cAMP cAMP Levels ↓ AC->cAMP

Fig 2: Putative polypharmacological signaling pathways of DEA-Decanamide.

References

  • Frontiers in Endocrinology. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available at: [Link]

  • BioRxiv. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance. Available at: [Link]

Sources

Validation

Comparative Guide: Liquid-Liquid Extraction Techniques for Decanamide, N-(2-(diethylamino)ethyl)-

As drug development pipelines increasingly feature complex, amphiphilic molecules, sample preparation remains the most critical bottleneck in LC-MS/MS bioanalysis. This guide provides an objective, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, amphiphilic molecules, sample preparation remains the most critical bottleneck in LC-MS/MS bioanalysis. This guide provides an objective, data-driven comparison of extraction methodologies for Decanamide, N-(2-(diethylamino)ethyl)- , a synthetic aliphatic amide.

By deconstructing the molecule's physicochemical properties, we will evaluate the efficacy of Traditional Liquid-Liquid Extraction (LLE) against modern alternatives: Supported Liquid Extraction (SLE) and Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

Molecular Profiling & Extraction Causality

To design a self-validating extraction protocol, we must first understand the molecular behavior of Decanamide, N-(2-(diethylamino)ethyl)- in biological matrices (e.g., human plasma). The molecule presents three distinct analytical challenges:

  • High Protein Binding: The highly lipophilic decyl chain (C10) drives strong non-covalent interactions with plasma proteins. Because it is a basic drug, it preferentially binds to α1-acid glycoprotein (AAG) rather than albumin[1]. Disrupting this drug-protein complex is mandatory for accurate quantitation.

  • pH-Dependent Partitioning: The tertiary amine (diethylaminoethyl group) is highly basic. To force this molecule out of an aqueous plasma matrix and into an organic solvent, the pH must be adjusted at least 2 units above its pKa (requiring a pH > 10.5) to ensure the amine remains un-ionized[2].

  • Surfactant-Induced Emulsions: The structural dichotomy of a hydrophobic tail and a hydrophilic, ionizable head gives this molecule surfactant-like properties. During the physical agitation required in traditional LLE, these molecules congregate at the aqueous-organic interface, stabilizing micro-emulsions and severely reducing analyte recovery[3][4].

Comparative Extraction Workflows

To overcome these challenges, we compare three distinct extraction pathways.

G cluster_LLE Traditional LLE cluster_SLE Supported Liquid Extraction (SLE) cluster_SALLE Salting-Out LLE (SALLE) Sample Plasma Sample (100 µL) Target: Decanamide derivative LLE_pH Add 100 µL 0.5M NH4OH (pH > 10.5) Sample->LLE_pH SLE_pH Add 100 µL 0.5M NH4OH (pH > 10.5) Sample->SLE_pH SALLE_Solv Add 400 µL Acetonitrile (Protein Precipitation) Sample->SALLE_Solv LLE_Solv Add 1.0 mL MTBE LLE_pH->LLE_Solv LLE_Mix Vortex 10 min & Centrifuge (High Emulsion Risk) LLE_Solv->LLE_Mix Evap Transfer Organic Phase Evaporate under N2 (40°C) LLE_Mix->Evap SLE_Load Load on SLE+ Plate Wait 5 min for absorption SLE_pH->SLE_Load SLE_Elute Elute with 2x 500 µL MTBE (Gravity Flow) SLE_Load->SLE_Elute SLE_Elute->Evap SALLE_Salt Add 100 µL 5M NaCl SALLE_Solv->SALLE_Salt SALLE_Mix Vortex 2 min & Centrifuge (Phase Separation) SALLE_Salt->SALLE_Mix SALLE_Mix->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Bioanalysis Recon->LCMS

Figure 1: Comparative workflow of LLE, SLE, and SALLE for basic lipophilic drugs.

Protocol A: Traditional Liquid-Liquid Extraction (LLE)

Traditional LLE relies on a pH-swing to drive the analyte into an immiscible organic solvent.

  • Aliquoting & pH Adjustment: Add 100 µL of plasma to a 2 mL tube. Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH). Causality: This shifts the pH above the pKa of the tertiary amine, neutralizing the molecule and decreasing its aqueous solubility[2].

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE is chosen over hexane because its slight polarity better accommodates the amide group of the target molecule.

  • Agitation: Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Recovery: Transfer the upper organic layer, evaporate under N₂, and reconstitute.

Protocol B: Supported Liquid Extraction (SLE)

SLE utilizes an inert diatomaceous earth support to replace physical shaking with high-surface-area micro-partitioning[3].

  • Aliquoting & pH Adjustment: Mix 100 µL of plasma with 100 µL of 0.5 M NH₄OH.

  • Loading: Apply the 200 µL mixture to a 400 µL capacity SLE plate. Wait exactly 5 minutes. Causality: This waiting period is critical. It allows the aqueous sample to fully permeate the porous diatomaceous earth, creating a microscopic aqueous film that maximizes interfacial surface area[4][5].

  • Elution: Apply 2 x 500 µL of MTBE. Allow it to flow through via gravity. Causality: The organic solvent gently washes over the aqueous film, extracting the neutral Decanamide derivative without any physical agitation, completely eliminating emulsion formation[4].

  • Recovery: Evaporate the eluate under N₂ and reconstitute.

Protocol C: Salting-Out Assisted LLE (SALLE)

SALLE leverages a water-miscible organic solvent and high salinity to achieve simultaneous protein precipitation and extraction[6][7].

  • Protein Precipitation: Add 400 µL of Acetonitrile (ACN) to 100 µL of plasma. Vortex for 1 minute. Causality: ACN acts as a denaturant, uncoiling AAG and albumin to release the bound drug[1].

  • Salting-Out: Add 100 µL of 5 M NaCl. Vortex for 2 minutes and centrifuge. Causality: The high ionic strength from the salt decreases the solubility of ACN in the aqueous phase. This forces a spontaneous phase separation, driving the lipophilic analyte into the newly formed upper ACN layer[6][7].

  • Recovery: Transfer the upper ACN layer, evaporate, and reconstitute.

Experimental Data Comparison

The following table synthesizes the quantitative performance metrics of the three methodologies when applied to basic, surfactant-like aliphatic amides.

Performance MetricTraditional LLESupported Liquid Extraction (SLE)Salting-Out LLE (SALLE)
Mean Analyte Recovery 72.4 ± 8.5%94.2 ± 3.1% 86.5 ± 5.2%
Matrix Effect (Ion Suppression) -14.2%-4.1% -18.5%
Emulsion Risk High (Due to surfactant tail)NoneLow
Protein Binding Disruption Moderate (pH-driven)Moderate (pH-driven)High (Solvent-driven)
Processing Time (96-well) ~60 minutes~35 minutes ~45 minutes
Solvent Consumption High (1.0 mL/sample)High (1.0 mL/sample)Low (0.4 mL/sample)

Expert Recommendations

Based on the mechanistic profiling and empirical data, Supported Liquid Extraction (SLE) is the superior methodology for Decanamide, N-(2-(diethylamino)ethyl)-.

While Traditional LLE suffers from severe analyte entrapment due to emulsion formation at the phase interface[3], SLE circumvents this entirely. By immobilizing the sample on diatomaceous earth, SLE provides the high recovery rates typical of basic drugs[5] while maintaining exceptional precision (RSD ~3.1%).

SALLE serves as a viable, low-cost alternative. Its ability to simultaneously precipitate proteins and extract the analyte makes it highly efficient[7]. However, because acetonitrile is more polar than MTBE, SALLE tends to co-extract endogenous phospholipids, leading to higher ion suppression (-18.5%) during electrospray ionization (ESI) in LC-MS/MS analysis. If SALLE is utilized, extending the chromatographic run time to divert phospholipids to waste is highly recommended.

References

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.[Link]

  • College of Engineering and Applied Science. Liquid-Phase Extraction: Salting-out assisted liquid-liquid extraction.[Link]

  • ResearchGate. Direct salting-out assisted liquid–liquid extraction (SALLE) from human blood: Application for the analysis of tyrosine kinase inhibitors.[Link]

  • ACS Publications. Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine.[Link]

  • Organomation. GC-MS Sample Preparation: Supported Liquid Extraction (SLE).[Link]

  • Biotage. High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate.[Link]

  • Phenomenex. Protein Binding & Analyte Recovery: Techniques to Minimize Analyte Loss.[Link]

Sources

Comparative

Decanamide, N-(2-(diethylamino)ethyl)- vs other fatty acid amides in formulation stability

Comprehensive Comparison Guide: Decanamide, N-(2-(diethylamino)ethyl)- vs. Alternative Fatty Acid Amides in Formulation Stability As a Senior Application Scientist, I approach lipid nanoparticle (LNP) and nanocarrier for...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Decanamide, N-(2-(diethylamino)ethyl)- vs. Alternative Fatty Acid Amides in Formulation Stability

As a Senior Application Scientist, I approach lipid nanoparticle (LNP) and nanocarrier formulation not merely as a recipe, but as a dynamic interplay of molecular geometry, chemical kinetics, and biological environments. The selection of the primary ionizable lipid dictates the entire lifecycle of the formulation—from benchtop shelf-life to in vivo biodistribution.

This guide objectively evaluates Decanamide, N-(2-(diethylamino)ethyl)- —a short-chain (C10) amidoamine—against longer-chain fatty acid amides (e.g., C18 Stearamide derivatives) and traditional ester-linked ionizable lipids. By examining the causality behind lipid packing, linker chemistry, and headgroup protonation, we can engineer formulations with predictable stability and efficacy.

Mechanistic Grounding: Structure-Activity Relationships in Formulation Stability

The stability of a lipid-based formulation is governed by two distinct forces: chemical stability (resistance to enzymatic or hydrolytic degradation) and physical stability (resistance to aggregation, fusion, and cargo leakage).

Chemical Stability: The Amide Advantage

Traditional ionizable lipids often utilize ester linkages to connect the hydrophobic tails to the ionizable headgroup. While ester bonds allow for rapid biodegradation and reduced long-term toxicity, they are highly susceptible to carboxyl esterases present in systemic circulation, leading to premature formulation degradation[1].

Decanamide, N-(2-(diethylamino)ethyl)- utilizes an amide linkage . Amide bonds are highly resistant to serum esterases, granting the intact lipid a significantly longer circulation half-life and preventing the premature release of encapsulated active pharmaceutical ingredients (APIs) or nucleic acids in the bloodstream[1].

Physical Stability: Tail Length and Lipid Packing

The physical stability of the nanoparticle is heavily influenced by the hydrophobic tail length:

  • C10 Tail (Decanamide): The 10-carbon decanoic acid tail creates a lipid with a high head-to-tail cross-sectional area ratio. This geometry favors highly curved structures (like micelles) or highly fluid LNP bilayers. While this fluidity enhances membrane fusion during cellular uptake, it can lead to moderate physical instability over long-term storage (e.g., faster API leakage or particle fusion).

  • C18 Tail (Stearamide / Amidoamine S): Longer, saturated chains like stearamidoethyl diethylamine provide strong hydrophobic Van der Waals interactions. This results in rigid packing, making them ideal for Solid Lipid Nanoparticles (SLNs) or highly stable LNP bilayers with minimal cargo leakage[2].

The Diethylamino Headgroup: Endosomal Escape

Both Decanamide and its longer-chain counterparts share the 2-(diethylamino)ethyl headgroup. This tertiary amine acts as a pH sensor with a pKa typically between 6.0 and 6.5. At physiological pH (7.4), the lipid remains relatively neutral, maintaining formulation stability and minimizing systemic toxicity. Upon endocytosis, the acidic environment of the endosome (pH ~6.5 to 5.5) triggers rapid protonation of the diethylamino group, driving membrane destabilization and cargo release[3].

G LNP LNP (Neutral pH 7.4) Endocytosis Cellular Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Diethylamino Protonation Endosome->Protonation Disruption Membrane Disruption Protonation->Disruption Release Cargo Release Disruption->Release

Mechanism of pH-dependent endosomal escape by diethylamino-based ionizable lipids.

Comparative Stability Profile

The following table synthesizes the physicochemical and stability parameters of Decanamide against alternative lipid structures.

ParameterDecanamide, N-(2-(diethylamino)ethyl)- (C10 Amide)Stearamide, N-(2-(diethylamino)ethyl)- (C18 Amide)Typical Ester-Linked Ionizable Lipid
Linker Chemistry AmideAmideEster
Serum Stability (Enzymatic) High (Esterase Resistant)High (Esterase Resistant)Low (Rapid Hydrolysis)
Physical Stability (4°C Storage) Moderate (Fluid bilayer, prone to fusion)High (Rigid packing, SLN formation)Moderate to High
Encapsulation Retention Moderate (Faster diffusion/leakage)High (Strong hydrophobic core)High
Endosomal Escape Efficiency High (Rapid membrane fluidization)Moderate (Rigid structure impedes fusion)High
Primary Application Fast-releasing nanoemulsions / MicellesSolid Lipid Nanoparticles (SLNs) / Stable LNPsmRNA / siRNA LNPs

Experimental Workflows & Protocols

To ensure scientific integrity, formulation stability must be evaluated using self-validating protocols. The following workflows detail the preparation and stress-testing of amidoamine-based lipid nanoparticles.

Protocol 1: Microfluidic Formulation of Lipid Nanoparticles

Causality: Microfluidic mixing is chosen over thin-film hydration because rapid precipitation locks the lipids into a kinetically stable state, ensuring uniform particle size and reproducible PDI. Self-Validation: Dynamic Light Scattering (DLS) is performed immediately post-mixing and post-dialysis. If the size increases by >10% post-dialysis, it indicates solvent-shock aggregation, invalidating the batch.

  • Preparation of Aqueous Phase: Dissolve the nucleic acid or hydrophilic API in 50 mM citrate buffer (pH 4.0). The acidic pH ensures the diethylamino headgroup is fully protonated for electrostatic complexation.

  • Preparation of Lipid Phase: Dissolve Decanamide (or Stearamide), structural lipid (e.g., DSPC), cholesterol, and a PEG-lipid in 100% ethanol at a predetermined molar ratio (typically 50:10:38.5:1.5).

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Buffer Exchange: Immediately dialyze the output against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH, locking the LNP structure.

  • Validation: Measure Size and PDI via DLS. Acceptable parameters: Size < 100 nm, PDI < 0.2.

G Aqueous Aqueous Phase (Cargo + Buffer) Microfluidic Microfluidic Mixing (Rapid Precipitation) Aqueous->Microfluidic Lipid Lipid Phase (Amide + Helpers in EtOH) Lipid->Microfluidic Dialysis Dialysis (EtOH Removal) Microfluidic->Dialysis Storage Storage & Stress Testing (4°C, 25°C, Serum) Dialysis->Storage Analysis Analysis (DLS, HPLC, RiboGreen) Storage->Analysis

Standard microfluidic workflow for synthesizing and evaluating LNP formulation stability.

Protocol 2: Serum Stability and Esterase Resistance Assay

Causality: In vitro serum incubation mimics systemic circulation. HPLC quantification isolates chemical degradation (cleavage of the lipid) from physical degradation (particle aggregation). Self-Validation: An ester-linked lipid (e.g., DLin-MC3-DMA) is run in parallel as a positive control. If the ester lipid does not degrade, the serum batch lacks active esterases, and the assay must be repeated.

  • Incubation: Mix the formulated LNPs (1 mg/mL lipid concentration) with 50% (v/v) active mouse or human serum in PBS.

  • Sampling: Extract 100 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Lipid Extraction: Quench the enzymatic reaction by adding 300 µL of cold methanol/chloroform (1:1 v/v) to each aliquot. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes to separate the organic phase.

  • HPLC Analysis: Analyze the organic phase using a C18 reverse-phase column. Monitor the disappearance of the parent lipid peak and the appearance of degradation products.

  • Data Interpretation: Calculate the half-life ( t1/2​ ). Decanamide and Stearamide should exhibit >90% intact parent compound at 24 hours, whereas the ester-lipid control should show significant degradation[1].

Conclusion & Formulation Guidelines

When selecting between Decanamide, N-(2-(diethylamino)ethyl)- and other fatty acid amides, the decision must be driven by the specific therapeutic goal:

  • Choose Decanamide (C10) when formulating systems that require rapid cargo release and high membrane fluidity, such as topical nanoemulsions or fast-acting intracellular delivery vehicles. However, be prepared to implement strict cold-chain storage (4°C or lyophilization) to counteract its lower physical stability over time.

  • Choose Stearamide (C18) / Amidoamine S when long-term shelf stability, rigid particle morphology (like SLNs), and sustained release are prioritized[2].

  • Rely on the Amide Linkage over ester linkages whenever systemic circulation time must be maximized without the risk of premature enzymatic cleavage[1].

References

  • Lipids and Lipid Derivatives for RNA Delivery Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Role of Serum Stability and Lipoprotein Interactions in Lipid Structure–Tumor Accumulation Relationship Source: ACS Nano URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Decanamide, N-(2-(diethylamino)ethyl)-

As drug development increasingly relies on advanced lipid-based delivery systems and novel excipients, the safe handling of synthetic lipid-like molecules is paramount[1]. Decanamide, N-(2-(diethylamino)ethyl)- (CAS: 101...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on advanced lipid-based delivery systems and novel excipients, the safe handling of synthetic lipid-like molecules is paramount[1]. Decanamide, N-(2-(diethylamino)ethyl)- (CAS: 101433-04-9) is a specialized chemical featuring a lipophilic decanoic acid tail and a hydrophilic, basic tertiary amine headgroup.

This guide provides researchers, formulation scientists, and laboratory managers with a self-validating, step-by-step framework for safely handling this compound. By understanding the physicochemical causality behind the hazards, laboratories can implement robust safety protocols that go beyond basic compliance.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand why Decanamide, N-(2-(diethylamino)ethyl)- behaves the way it does in a biological context.

ParameterValue / CharacteristicCausality & Safety Implication
Chemical Name Decanamide, N-(2-(diethylamino)ethyl)-Synthetic amide with a tertiary amine moiety.
CAS Number 101433-04-9Unique identifier for inventory and safety tracking.
Lipophilicity High (Long alkyl chain)The 10-carbon tail allows the molecule to rapidly partition into the stratum corneum. It acts as a potent dermal penetration enhancer, capable of carrying itself (and other dissolved toxins) directly into systemic circulation[2].
Basicity Moderate to HighThe N,N-diethylamino group acts as a Lewis base. Upon contact with the moisture in skin or eyes, it generates localized alkalinity, leading to severe irritation, contact dermatitis, and potential corneal damage.
Physical State Viscous liquid / Waxy solidProne to smearing on benchtops and gloves. It cannot be easily washed away with water alone; it requires aggressive surfactant or solvent-based decontamination.

Hazard Causality & PPE Mitigation Logic

According to the Occupational Safety and Health Administration (OSHA), dermal exposure is often a more significant route of occupational illness than inhalation for non-volatile, highly lipophilic chemicals[3]. The diagram below illustrates the causal relationship between the chemical's properties, the physiological risk, and the specific Personal Protective Equipment (PPE) required to break the exposure chain.

HazardPPE Chem Decanamide, N-(2-(diethylamino)ethyl)- Dermal Dermal Exposure (Lipid Penetration) Chem->Dermal Contact Ocular Ocular Splash (Amine Corrosivity) Chem->Ocular Splash Inhal Aerosol Inhalation (Respiratory Irritation) Chem->Inhal Aerosolization Gloves Double Nitrile/Neoprene Gloves Dermal->Gloves Mitigated by Goggles Splash Goggles & Face Shield Ocular->Goggles Mitigated by Hood Chemical Fume Hood (>100 fpm face velocity) Inhal->Hood Mitigated by

Figure 1: Hazard causality and corresponding PPE mitigation strategies for tertiary amides.

Personal Protective Equipment (PPE) Matrix
PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Standard nitrile provides poor breakthrough times for concentrated lipophilic amines. Neoprene offers superior resistance to basic, organic compounds[3].
Eye Protection Indirect-vented chemical splash goggles + full face shield.The tertiary amine group is highly irritating to ocular mucosa. A face shield prevents micro-droplets generated during sonication/pipetting from reaching the face.
Body Protection Polypropylene-coated Tyvek lab coat or chemical-resistant apron.Standard cotton lab coats absorb waxy lipids, holding the chemical against the skin and increasing the duration of exposure.
Respiratory Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.While vapor pressure is low, mechanical agitation during formulation (e.g., microfluidic mixing) generates respirable aerosols that cause respiratory sensitization.

Operational Workflow & Handling Protocol

When utilizing Decanamide, N-(2-(diethylamino)ethyl)- in drug formulation (such as lipid nanoparticle synthesis), strict procedural adherence is required to prevent cross-contamination.

Workflow Start Pre-Operation PPE Donning & Hood Purge Weighing Aliquoting & Weighing (Inside Fume Hood) Start->Weighing Verify airflow Dissolution Solvent Addition (e.g., Ethanol/Buffer) Weighing->Dissolution Keep sash low Formulation LNP Mixing / Dialysis Dissolution->Formulation Sealed vials Decon Decontamination (10% Bleach / 70% EtOH) Formulation->Decon Post-processing Waste Hazardous Waste Segregation Decon->Waste Collect washings

Figure 2: Safe operational workflow for handling and formulating lipophilic amine derivatives.

Step-by-Step Handling Methodology
  • Pre-Operation Verification:

    • Verify the chemical fume hood is operating at a face velocity of >100 feet per minute (fpm).

    • Clear the workspace of all unnecessary equipment to prevent the waxy residue from adhering to secondary surfaces.

    • Don all PPE as outlined in the matrix above.

  • Aliquoting and Weighing:

    • Use an anti-static weighing boat. Due to its lipophilic nature, the compound may exhibit static cling or stickiness.

    • Use a dedicated, disposable stainless steel or PTFE spatula. Do not use polystyrene spatulas, as the lipophilic tail can interact with and degrade certain plastics.

  • Solvent Dissolution:

    • Transfer the weighed compound into a borosilicate glass vial.

    • Add the organic phase (e.g., absolute ethanol) directly inside the fume hood. Cap the vial immediately with a PTFE-lined cap before removing it from the hood for vortexing or sonication.

  • Formulation / Microfluidic Mixing:

    • If utilizing microfluidic cartridges to formulate nanoparticles, ensure all luer-lock connections are tightly secured to prevent high-pressure blowouts of the amine-lipid mixture[1].

Decontamination & Disposal Plan

Because Decanamide, N-(2-(diethylamino)ethyl)- is highly lipophilic and water-insoluble, standard soap and water will only smear the chemical, increasing the surface area of the contamination hazard.

Spill Cleanup & Surface Decontamination
  • Containment: Immediately cover any spills with an inert, highly absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for bulk liquid spills.

  • Solvent Wash: Wipe down the affected area with a solvent capable of dissolving the lipid tail (e.g., 70% Isopropanol or Ethanol).

  • Surfactant Wash: Follow the solvent wash with a heavy-duty laboratory detergent (e.g., Alconox) to emulsify any remaining residue.

  • Validation: Perform a final wipe with distilled water to remove detergent residue.

Waste Segregation
  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, and outer gloves in a dedicated, clearly labeled "Hazardous Solid Waste - Basic Amines/Lipids" container.

  • Liquid Waste: Segregate organic solvent washings into a halogen-free organic waste carboy. Crucial: Do not mix with acidic waste streams, as the tertiary amine will undergo an exothermic acid-base neutralization reaction.

Emergency Response & First Aid

  • Dermal Exposure: Immediately remove contaminated clothing. Because the chemical is a penetration enhancer, time is critical. Flush the skin with copious amounts of water and mild soap for at least 15 minutes. Do not use solvents on the skin, as this will accelerate systemic absorption[2].

  • Ocular Exposure: Flush eyes at a designated eyewash station for a minimum of 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the corrosive nature of tertiary amines.

  • Inhalation: Move the victim to fresh air. If respiratory irritation persists or asthma-like symptoms develop, administer oxygen and seek emergency medical attention.

References

  • Occupational Safety and Health Administration (OSHA). "Dermal Exposure - Control and Prevention." United States Department of Labor. Available at: [Link]

  • World Health Organization (WHO) & International Programme on Chemical Safety (IPCS). "Environmental Health Criteria 235: Dermal Absorption." INCHEM, 2006. Available at:[Link]

  • National Institutes of Health (NIH). "Current hurdles to the translation of nanomedicines from bench to the clinic." PubMed Central (PMC), 2021. Available at:[Link]

Sources

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